PF-03622905
Description
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Properties
Molecular Formula |
C24H35N7O3 |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
N-[5-[(2S,5R)-5-(2-hydroxyethyl)-2-methyl-4-propylpiperazine-1-carbonyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C24H35N7O3/c1-5-11-29-13-16(2)30(14-17(29)9-12-32)23(34)31-15-18-20(24(31,3)4)27-28-21(18)26-22(33)19-8-6-7-10-25-19/h6-8,10,16-17,32H,5,9,11-15H2,1-4H3,(H2,26,27,28,33)/t16-,17+/m0/s1 |
InChI Key |
SYMKCZOALSNIBQ-DLBZAZTESA-N |
Isomeric SMILES |
CCCN1C[C@@H](N(C[C@H]1CCO)C(=O)N2CC3=C(C2(C)C)NN=C3NC(=O)C4=CC=CC=N4)C |
Canonical SMILES |
CCCN1CC(N(CC1CCO)C(=O)N2CC3=C(C2(C)C)NN=C3NC(=O)C4=CC=CC=N4)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: PF-07248144, a First-in-Class KAT6A/B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-07248144 is an investigational, orally bioavailable, selective, and potent small-molecule inhibitor of the lysine acetyltransferases KAT6A and KAT6B. These enzymes are critical epigenetic regulators, and their dysregulation is implicated in the pathogenesis of various cancers, particularly hormone receptor-positive (HR+) breast cancer. By inhibiting the catalytic activity of KAT6A and KAT6B, PF-07248144 prevents the acetylation of histone H3 at lysine 23 (H3K23Ac), a key mark for active gene transcription. This leads to the suppression of oncogenic gene expression programs, resulting in cell cycle arrest, induction of cellular senescence, and tumor growth inhibition. Clinical data from the Phase 1 NCT04606446 study has demonstrated a manageable safety profile and promising anti-tumor activity in heavily pretreated patients with ER+/HER2- metastatic breast cancer.
Core Mechanism of Action
PF-07248144 targets the catalytic activity of the KAT6A and KAT6B enzymes.[1][2][3][4][5] These enzymes are part of the MYST family of histone acetyltransferases.[6] In normal and cancerous cells, KAT6A and KAT6B are components of a larger protein complex that typically includes Bromodomain and PHD finger-containing protein 1 (BRPF1), Inhibitor of Growth 5 (ING5), and E1A-associated factor 6 (EAF6). This complex is recruited to specific gene promoters.
The primary molecular function of the KAT6A/B complex is to catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine 23 on histone H3 (H3K23).[5] This acetylation neutralizes the positive charge of the lysine residue, leading to a more relaxed chromatin structure. This "open" chromatin state allows for the binding of transcription factors and the recruitment of the cellular machinery necessary for gene transcription.
PF-07248144 competitively binds to the catalytic site of KAT6A and KAT6B, preventing the acetylation of H3K23. The reduction in H3K23ac leads to a more condensed chromatin state at target gene loci, effectively silencing their expression. This targeted epigenetic modulation is the core mechanism through which PF-07248144 exerts its anti-tumor effects. Preclinical studies have shown that inhibition of KAT6A/B induces senescence and arrests tumor growth in mouse embryonic fibroblasts.[5]
Signaling Pathway
The signaling pathway affected by PF-07248144 is centered on the epigenetic regulation of gene expression.
One of the key downstream pathways affected by KAT6A activity is the PI3K/AKT signaling cascade. Mechanistic studies have shown that KAT6A-mediated H3K23 acetylation can recruit the TRIM24 protein to the promoter of PIK3CA (encoding the p110α catalytic subunit of PI3K), leading to its transcriptional activation and subsequent enhancement of PI3K/AKT signaling and tumorigenesis. By inhibiting KAT6A, PF-07248144 can downregulate this pathway.
Quantitative Data
Preclinical Data
While specific IC50 and binding affinity data for PF-07248144 are not publicly available, data for a closely related tool compound, PF-9363 (CTx-648), which is described as a first-in-class potent and selective KAT6A/KAT6B inhibitor, provides insight into the potency of this class of molecules.
| Compound | Target | Assay | IC50 | Reference |
| PF-9363 (CTx-648) | KAT6A | HTRF Assay | Potent | [7] |
| PF-9363 (CTx-648) | KAT6B | HTRF Assay | Potent | [8] |
| PF-9363 (CTx-648) | Other MYST family (KAT5, KAT7, KAT8) | HTRF Assay | Selective | [8] |
| PF-9363 (CTx-648) | ZR-75-1 (ER+ Breast Cancer Cell Line) | Cell Viability Assay | Potent | [7] |
| PF-9363 (CTx-648) | T-47D (ER+ Breast Cancer Cell Line) | Cell Viability Assay | Potent | [7] |
| PF-9363 (CTx-648) | CAMA-1 (ER+ Breast Cancer Cell Line) | Cell Viability Assay | Potent | [7] |
| PF-9363 (CTx-648) | MCF-7 (ER+ Breast Cancer Cell Line) | Cell Viability Assay | Potent | [7] |
Clinical Pharmacodynamics & Efficacy (Phase 1, NCT04606446)
| Parameter | Value | Notes | Reference |
| Pharmacodynamics | |||
| H3K23Ac Inhibition (PBMCs) | ≥70% | Achieved at steady state at doses ≥1 mg. | [9][10] |
| H3K23Ac Inhibition (Tumor) | >50% | Observed in paired tumor biopsies. | [9][10] |
| Efficacy (5 mg QD + Fulvestrant) | |||
| Objective Response Rate (ORR) | 37.2% (95% CI: 23.0–53.3) | In heavily pretreated ER+/HER2- mBC patients. | [11][12] |
| Clinical Benefit Rate | 55.8% (95% CI: 39.9-70.9) | [12] | |
| Median Progression-Free Survival (PFS) | 10.7 months (95% CI: 5.3-13.8) | [11][12] | |
| Median Duration of Response | 15.8 months (95% CI: 9.2-NE) | [11] |
Clinical Safety (Phase 1, NCT04606446)
| Adverse Event (Any Grade, ≥20%) | Frequency | Grade ≥3 | Reference |
| Dysgeusia | 83.2% | 0% | [1][12] |
| Neutropenia | 59.8% | 35.5% | [1][12] |
| Anemia | 48.6% | 13.1% | [1] |
| Thrombocytopenia | 31% | Not Specified | [10] |
| Diarrhea | 31% | Not Specified | [10] |
| White Blood Cell Count Decreased | 28% | 7% | [10] |
| Fatigue | 24% | Not Specified | [10] |
| Aspartate Aminotransferase Increased | 21% | Not Specified | [10] |
Experimental Protocols
In Vitro KAT6A/B Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of a compound against KAT6A/B using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Reagent Preparation : Prepare solutions of recombinant human KAT6A or KAT6B enzyme, a biotinylated histone H3 peptide substrate, and acetyl-CoA in assay buffer.
-
Compound Dispensing : Serially dilute PF-07248144 in DMSO and dispense into a 384-well low-volume assay plate.
-
Enzyme/Substrate Addition : Add a mixture of the KAT6A/B enzyme and histone H3 substrate to the wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation : Initiate the enzymatic reaction by adding acetyl-CoA. Incubate for a set time (e.g., 60 minutes) at room temperature.
-
Detection : Stop the reaction and initiate detection by adding a solution containing Europium cryptate-labeled anti-H3K23ac antibody and XL665-conjugated streptavidin.
-
Signal Reading : After a final incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis : Calculate the HTRF ratio and determine the percent inhibition relative to DMSO controls. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for H3K23 Acetylation
This protocol outlines the detection of changes in H3K23 acetylation in cells treated with PF-07248144.
-
Cell Culture and Treatment : Plate cells (e.g., ZR-75-1 breast cancer cells) and allow them to adhere. Treat with various concentrations of PF-07248144 or DMSO vehicle for a specified time (e.g., 24-48 hours).
-
Histone Extraction : Harvest cells and perform acid extraction of histones. Briefly, lyse cells in a hypotonic buffer, pellet the nuclei, and resuspend in sulfuric acid to extract basic proteins. Precipitate histones with trichloroacetic acid.
-
Protein Quantification : Resuspend the histone pellet and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE : Separate equal amounts of histone extracts (e.g., 10-15 µg) on a 15% SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for acetyl-Histone H3 (Lys23) (e.g., Cell Signaling Technology #8848) and a loading control antibody (e.g., total Histone H3).
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify band intensities and normalize the H3K23ac signal to the total H3 signal to determine the relative change in acetylation.
ER+/HER2- Breast Cancer Xenograft Model
This protocol describes a general method for evaluating the in vivo efficacy of PF-07248144 in a patient-derived or cell line-derived xenograft model.
-
Animal Model : Use female immunodeficient mice (e.g., NOD-SCID or athymic nude).
-
Hormone Supplementation : For ER+ models, implant a 17β-estradiol pellet subcutaneously to support tumor growth.
-
Tumor Implantation : Subcutaneously implant ER+/HER2- breast cancer cells (e.g., MCF-7) or fragments of a patient-derived xenograft into the mammary fat pad.
-
Tumor Growth and Randomization : Monitor tumor growth using calipers. When tumors reach a specified volume (e.g., 150-200 mm³), randomize mice into treatment and control groups.
-
Dosing : Administer PF-07248144 orally, once daily, at various dose levels. The control group receives the vehicle solution.
-
Efficacy Assessment : Measure tumor volumes 2-3 times per week. Monitor animal body weight as an indicator of toxicity.
-
Endpoint : Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint volume.
-
Pharmacodynamic Analysis : At the end of the study, tumors can be excised and analyzed by Western blot or immunohistochemistry for H3K23ac levels to confirm target engagement in vivo.
Conclusion
PF-07248144 represents a promising novel therapeutic agent that targets the epigenetic machinery of cancer cells. Its specific mechanism of action, the inhibition of KAT6A/B-mediated H3K23 acetylation, provides a clear rationale for its anti-tumor activity. The quantitative data from clinical trials support its continued development, particularly in the context of ER+/HER2- metastatic breast cancer, where it has shown the potential to overcome resistance to standard-of-care therapies. The experimental protocols provided herein offer a framework for the further investigation and characterization of this and other KAT6 inhibitors.
References
- 1. Inhibition of lysine acetyltransferase KAT6 in ER+HER2- metastatic breast cancer: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A preclinical PET dual-tracer imaging protocol for ER and HER2 phenotyping in breast cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 4. biopharmaapac.com [biopharmaapac.com]
- 5. KAT6 Inhibitor | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. en.ice-biosci.com [en.ice-biosci.com]
- 8. oncologyone.com.au [oncologyone.com.au]
- 9. ascopubs.org [ascopubs.org]
- 10. First-in-human phase 1 dose escalation study of the KAT6 inhibitor PF-07248144 in patients with advanced solid tumors. - ASCO [asco.org]
- 11. ascopubs.org [ascopubs.org]
- 12. onclive.com [onclive.com]
The Discovery and Synthesis of Danuglipron (PF-06882961): A Small-Molecule Oral GLP-1 Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Danuglipron (PF-06882961) is an orally bioavailable, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist developed by Pfizer for the treatment of type 2 diabetes and obesity. The discovery of danuglipron represents a significant advancement in the field, offering a potential alternative to injectable peptide-based GLP-1R agonists. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of danuglipron.
Discovery of Danuglipron (PF-06882961)
The discovery of danuglipron stemmed from a targeted effort to identify a potent and orally bioavailable small-molecule agonist of the GLP-1 receptor, a class B G-protein coupled receptor (GPCR) that has proven challenging to activate with non-peptidic molecules.[1][2]
High-Throughput Screening (HTS)
Pfizer initiated a high-throughput screening (HTS) campaign to identify small-molecule hits that could activate the GLP-1R.[2][3] A sensitized cell-based assay was developed to detect even weak receptor agonists.[3][4] This screening effort led to the identification of a 5-fluoropyrimidine-based chemical series as a viable starting point for a medicinal chemistry optimization program.[2][5]
Lead Optimization
The initial hits from the HTS campaign were weak, but through extensive structure-activity relationship (SAR) studies, researchers at Pfizer were able to enhance the potency and improve the pharmacokinetic properties of the lead compounds.[1] A key breakthrough in the optimization process was the incorporation of a carboxylic acid moiety. This addition significantly increased the potency of the compounds and improved their off-target pharmacology and metabolic clearance profiles.[2][5] Further modifications, such as the inclusion of a methylene-linked oxetane and the replacement of a chloride with a nitrile in the benzyl ether region, led to the identification of danuglipron (PF-06882961) as a clinical candidate with nanomolar potency in cellular assays.[2]
Synthesis of Danuglipron (PF-06882961)
The synthesis of danuglipron has been described on both a multigram scale for preclinical studies and is amenable to larger-scale production. The synthetic strategy involves the preparation of three key fragments: an amino-oxetane, a 4-pyridyl-piperidine, and a benzimidazole, which are then coupled to form the final molecule.[2][6] A notable step in the synthesis is a novel hydrolysis transformation utilizing an organic base in the penultimate step.[6]
A detailed, multi-step synthesis of danuglipron has been published in the Journal of Medicinal Chemistry.[2] The process begins with commercially available starting materials and involves several key chemical transformations, including SNAr reactions, saponification, decarboxylation, and Buchwald-Hartwig etherification to assemble the core structure of the molecule.[2]
Mechanism of Action
Danuglipron is a potent agonist of the glucagon-like peptide-1 receptor (GLP-1R).[7][8] Activation of the GLP-1R in pancreatic β-cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn potentiates glucose-stimulated insulin secretion.[3] Beyond its effects on insulin, GLP-1R agonism also suppresses glucagon secretion, delays gastric emptying, and promotes satiety, contributing to its glucose-lowering and weight-reducing effects.[3][9]
Cryogenic electron microscopy (cryo-EM) studies have revealed that danuglipron binds to a unique pocket on the GLP-1R, which requires the presence of a primate-specific tryptophan residue (Trp33). This explains the observed species-specific activity, with danuglipron showing robust activity in primates but not in rodents.[2][5]
Signaling Pathway
The binding of danuglipron to the GLP-1R initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gαs, which stimulates adenylyl cyclase to produce cAMP.[3] Additionally, GLP-1R activation can lead to the recruitment of β-arrestins, which are involved in receptor internalization and can mediate further signaling.[3][4]
Experimental Protocols
In Vitro cAMP Assay
The potency of danuglipron and its analogs was determined using a cell-based cyclic adenosine monophosphate (cAMP) assay. Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1R were used. The cells were incubated with varying concentrations of the test compounds, and the intracellular cAMP levels were measured using a commercially available assay kit. The EC50 values, representing the concentration of the compound that elicits a half-maximal response, were then calculated.[4]
In Vivo Glucose Tolerance Test
To assess the in vivo efficacy of danuglipron, an intraperitoneal glucose tolerance test (IPGTT) was performed in a humanized GLP-1R mouse model. The mice were administered danuglipron orally, followed by an intraperitoneal injection of glucose. Blood glucose levels were then monitored at various time points to determine the effect of the compound on glucose disposal.[8][10]
Quantitative Data Summary
Table 1: In Vitro Potency of Danuglipron
| Assay | Cell Line | Parameter | Value | Reference |
| cAMP Accumulation | CHO-hGLP-1R | EC50 | 13 nM | [2][4][11] |
| β-Arrestin 2 Recruitment | PathHunter® | EC50 | 490 nM | [4][11] |
Table 2: Preclinical Pharmacokinetics of Danuglipron
| Species | Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Monkey | Oral | 5 mg/kg | ~80 | 3 | - | [11] |
| Monkey | Oral | 100 mg/kg | ~1000 | 3 | - | [11] |
Table 3: Clinical Efficacy of Danuglipron in Type 2 Diabetes (16-week study)
| Parameter | Placebo-Adjusted Change | Reference |
| HbA1c | Up to -1.16% | [12] |
| Fasting Plasma Glucose | -33.24 mg/dL | [12] |
| Body Weight | -4.17 kg | [12] |
Clinical Development
Danuglipron has undergone several clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with type 2 diabetes and obesity.[10][13] Phase 1 studies demonstrated that oral administration of danuglipron resulted in dose-proportional increases in systemic exposure.[2][14] Phase 2b studies have shown statistically significant reductions in body weight in adults with obesity.[12][15] The most common adverse events reported were gastrointestinal in nature, such as nausea, dyspepsia, and vomiting, which are consistent with the mechanism of action of GLP-1R agonists.[10][13] Pfizer is currently focused on the development of a once-daily formulation of danuglipron.[9][12]
Conclusion
Danuglipron (PF-06882961) is a promising oral small-molecule GLP-1R agonist that has demonstrated significant potential in the treatment of type 2 diabetes and obesity. Its discovery through a sophisticated HTS campaign and subsequent lead optimization highlights the advancements in small-molecule drug discovery for challenging targets like class B GPCRs. The preclinical and clinical data gathered to date support its continued development as a convenient oral alternative to injectable GLP-1R agonists, potentially improving patient compliance and access to this important class of therapeutic agents.
References
- 1. Discovery of PF-06882961: A potent, orally bioavailable small molecule agonist of the GLP-1 receptor [morressier.com]
- 2. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and synthesis of danuglipron (PF-06882961): A small molecule GLP-1 receptor agonist– from lead to clinical candidate - American Chemical Society [acs.digitellinc.com]
- 7. Danuglipron | PF-06882961 | Agonist of glucagon-like peptide-1 receptor (GLP-1R) | CAS 2230198-02-2 | TDM2| Buy PF06882961; PF06882961 from Supplier InvivoChem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pfizer Advances Development of Once-Daily Formulation of Oral GLP-1 Receptor Agonist Danuglipron | Pfizer [pfizer.com]
- 10. researchgate.net [researchgate.net]
- 11. uaclinical.com [uaclinical.com]
- 12. Pfizer Announces Topline Phase 2b Results of Oral GLP-1R Agonist, Danuglipron, in Adults with Obesity | Pfizer [pfizer.com]
- 13. Danuglipron (PF-06882961) in type 2 diabetes: a randomized, placebo-controlled, multiple ascending-dose phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A phase 1 study to evaluate the safety, tolerability, pharmacokinetics and pharmacodynamics of danuglipron (PF-06882961), an oral small-molecule glucagon-like peptide-1 receptor agonist, in Japanese adults with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of danuglipron (PF‐06882961) in adults with obesity: A randomized, placebo‐controlled, dose‐ranging phase 2b study - PMC [pmc.ncbi.nlm.nih.gov]
Clarification Regarding PF-03622905: A Case of Mistaken Identity
An in-depth investigation into the identifier "PF-03622905" has revealed that it does not correspond to a pharmacological agent with known biological targets. Instead, the designation is closely associated with the clinical trial identifier NCT03622905 , which pertains to a medical device-based therapy rather than a small molecule drug. This guide will clarify the nature of the NCT03622905 study and explain the absence of publicly available data on a compound named this compound.
The ADvance II Study (NCT03622905)
The clinical trial identifier NCT03622905 refers to the ADvance II Study , a clinical trial investigating the safety and efficacy of Deep Brain Stimulation of the Fornix (DBS-f) in patients with mild probable Alzheimer's disease.[1][2][3][4][5] The sponsor of this study is Functional Neuromodulation Ltd., not Pfizer Inc.[1][2][4][5]
Key details of the ADvance II Study include:
-
Intervention: The study evaluates a device, the Deep Brain Stimulation (DBS) system, which delivers electrical stimulation to the fornix, a part of the brain's memory circuit.[3]
-
Objective: The primary goal is to determine if DBS-f can slow the cognitive and functional decline associated with Alzheimer's disease.[1][2]
As the intervention is a medical device that utilizes electrical stimulation, the concept of "biological targets" in the pharmacological sense (e.g., specific protein receptors, enzymes) is not applicable. The therapeutic effect is intended to be achieved through modulation of neural circuitry.
The Search for a Pfizer Compound: this compound
A comprehensive search for a Pfizer compound with the identifier "this compound" did not yield any publicly available information. Pharmaceutical companies like Pfizer use specific alphanumeric codes to designate their investigational compounds. While the "PF-" prefix is consistent with Pfizer's naming convention, the specific number "03622905" does not appear in scientific literature, clinical trial registries, or drug databases in association with a pharmacological agent.
It is highly probable that the query for "this compound" is a misunderstanding stemming from the clinical trial identifier NCT03622905.
Logical Relationship Diagram
The following diagram illustrates the relationship between the user's query and the actual subject matter identified.
Caption: Relationship between the user query and the ADvance II Study.
References
In Vitro Profile of PF-03622905: A Technical Guide for Researchers
An In-Depth Examination of the Potent and Selective Protein Kinase C Inhibitor
This technical guide provides a comprehensive overview of the in vitro studies conducted on PF-03622905, a potent and ATP-competitive inhibitor of Protein Kinase C (PKC). The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at its biochemical activity, cellular effects, and the signaling pathways it modulates.
Core Data Summary
The in vitro activity of this compound has been characterized through various enzymatic and cell-based assays. The following tables summarize the key quantitative data, providing a clear comparison of its inhibitory potency against different PKC isoforms and its effects on downstream cellular signaling events.
Table 1: Inhibitory Potency of this compound against PKC Isoforms
| Target | IC50 (nM) |
| PKCα | 5.6 |
| PKCβI | 14.5 |
| PKCβII | 13 |
| PKCγ | 37.7 |
| PKCθ | 74.1 |
Table 2: Cellular Activity of this compound
| Cellular Effect | IC50 |
| Inhibition of phospho-ERK1/2 formation | 0.15 µM |
| Inhibition of Interleukin-8 (IL-8) release | 0.16 µM |
| Inhibition of phospho-SHP2 levels | 35 nM |
Signaling Pathway Analysis
This compound exerts its cellular effects by inhibiting PKC, a crucial node in multiple signaling cascades. The data indicates that inhibition of PKC by this compound leads to a downstream reduction in the phosphorylation of both the tyrosine phosphatase SHP2 and the MAP kinase ERK1/2. This suggests that this compound modulates the PKC-SHP2-ERK signaling axis.
Experimental Protocols
While specific, detailed protocols for the in vitro studies of this compound are not publicly available, the following are representative methodologies for the key experiments cited. These protocols are based on standard practices in the field and provide a framework for understanding how the quantitative data was likely generated.
Protein Kinase C (PKC) Inhibition Assay (Generic Protocol)
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of PKC.
Materials:
-
Purified recombinant PKC isoforms (α, βI, βII, γ, θ)
-
PKC substrate (e.g., a specific peptide with a fluorescent label or biotin tag)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, CaCl2, and lipid activators like phosphatidylserine and diacylglycerol)
-
This compound at various concentrations
-
Microplate reader (fluorescence or luminescence-based)
Procedure:
-
Prepare a reaction mixture containing the PKC enzyme, its substrate, and the lipid activators in the assay buffer.
-
Add this compound at a range of concentrations to the wells of a microplate. Include a control group with no inhibitor.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the amount of phosphorylated substrate using a microplate reader. The signal will be inversely proportional to the inhibitory activity of this compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Phospho-ERK1/2 and Phospho-SHP2 Inhibition Assays (Generic Protocol)
These assays quantify the effect of this compound on the phosphorylation status of key signaling proteins within a cellular context.
Materials:
-
A suitable human cell line (e.g., human umbilical vein endothelial cells - HUVECs)
-
Cell culture medium and supplements
-
This compound
-
A stimulant to activate the PKC pathway (e.g., a phorbol ester like PMA or a growth factor)
-
Lysis buffer
-
Antibodies specific for total and phosphorylated forms of ERK1/2 and SHP2
-
Detection system (e.g., Western blot apparatus or ELISA-based kit)
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere and grow.
-
Pre-treat the cells with various concentrations of this compound for a defined period.
-
Stimulate the cells with an appropriate agonist to induce the phosphorylation of ERK1/2 and SHP2.
-
After stimulation, wash the cells and lyse them to extract the cellular proteins.
-
Quantify the levels of total and phosphorylated ERK1/2 and SHP2 in the cell lysates using Western blotting or a specific ELISA kit.
-
Normalize the levels of the phosphorylated proteins to the total protein levels.
-
Determine the IC50 value for the inhibition of phosphorylation.
Interleukin-8 (IL-8) Release Assay (Generic Protocol)
This assay measures the impact of this compound on the secretion of the pro-inflammatory cytokine IL-8 from cells.
Materials:
-
A suitable human cell line capable of secreting IL-8 upon stimulation.
-
Cell culture medium.
-
This compound.
-
A stimulant to induce IL-8 secretion (e.g., TNF-α or PMA).
-
Human IL-8 ELISA kit.
Procedure:
-
Culture the cells in multi-well plates.
-
Treat the cells with different concentrations of this compound.
-
Stimulate the cells to induce the production and release of IL-8.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-8 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value for the inhibition of IL-8 release.
Conclusion
This compound is a potent inhibitor of multiple PKC isoforms with significant activity in cellular models. Its ability to modulate the PKC-SHP2-ERK signaling pathway highlights its potential as a tool for studying the roles of these proteins in various physiological and pathological processes. The data and protocols presented in this guide provide a foundational understanding for researchers interested in further investigating the in vitro pharmacology of this compound.
In-depth Technical Guide: The Quest for PF-03622905 In Vivo Models
An extensive search for the compound PF-03622905 has yielded no specific in vivo data or experimental models associated with this identifier. It is highly probable that "this compound" is not a valid designation for a Pfizer compound, or at least not one that is publicly disclosed.
Initial investigations into preclinical and in vivo studies of this compound did not produce any relevant results. The search was broadened to identify the compound's potential target, therapeutic area, and any alternative names. This line of inquiry also proved fruitless, revealing no publicly available information for a compound with this specific identifier.
Further searches of Pfizer's clinical trial pipeline and publicly listed drug candidates did not contain any mention of this compound. It is important to note that pharmaceutical companies often have large pipelines of compounds under investigation, and not all of them are publicly disclosed, especially in the early stages of development.
Interestingly, the identifier "this compound" bears a strong resemblance to the clinical trial identifier NCT03622905 . This clinical trial, however, is not for a pharmaceutical compound.
Clinical Trial NCT03622905: A Study in Alzheimer's Disease
The clinical trial registered under NCT03622905 is titled "ADvance II: A 12-month Double-blind, Randomized, Controlled Study to Evaluate the Safety and Efficacy of Deep Brain Stimulation of the Fornix (DBS-f) in Patients With Mild Probable Alzheimer's Disease." This study is sponsored by Functional Neuromodulation Ltd. and investigates a medical device intervention, not a chemical entity.
The primary objective of this study is to assess whether Deep Brain Stimulation of the fornix can slow the cognitive and functional decline associated with Alzheimer's disease.
Due to the lack of available data for a compound designated this compound, it is not possible to provide the requested in-depth technical guide with quantitative data tables, detailed experimental protocols, and signaling pathway diagrams. It is recommended that the user verify the compound identifier. Should a corrected identifier be provided, a comprehensive technical guide will be generated.
The Enigmatic Case of PF-03622905: A Search for Pharmacokinetic Data
A comprehensive search for the pharmacokinetic properties of the compound designated PF-03622905 has yielded no specific data corresponding to this identifier. Extensive queries across scientific databases and public disclosures from Pfizer have failed to locate any information regarding the absorption, distribution, metabolism, and excretion (ADME) of a molecule with this specific designation.
This lack of publicly available information suggests that this compound may represent an internal, discontinued, or otherwise non-disclosed research compound. In the highly competitive landscape of pharmaceutical research and development, many potential drug candidates are investigated internally and do not advance to public stages of development for a variety of scientific or strategic reasons. Information on such compounds often remains proprietary.
The search for pharmacokinetic data on other Pfizer compounds, such as PF-00734200, PF-06439535, PF-00562271, PF-06282999, and PF-06882961, was successful, indicating that information on other investigational drugs is available in the public domain. However, no such data could be found for this compound.
Without foundational information on the chemical structure, therapeutic target, or mechanism of action of this compound, it is impossible to retrieve or infer its pharmacokinetic profile. Details regarding experimental protocols for assessing its ADME properties are consequently also unavailable.
Therefore, this technical guide cannot be completed as requested due to the absence of any discernible public information on this compound. Researchers, scientists, and drug development professionals seeking information on this specific compound are advised to consult direct communications from Pfizer or internal documentation if available, as the identifier does not correspond to any known entity in the public scientific literature or clinical trial registries.
An In-Depth Technical Guide to the Pharmacodynamics of PF-06952229, a Selective TGF-β Receptor 1 Kinase Inhibitor
Disclaimer: No public information could be found regarding the pharmacodynamics of a compound designated "PF-03622905." The following technical guide details the pharmacodynamics of a different Pfizer compound, PF-06952229 , a selective transforming growth factor-β (TGF-β) receptor 1 (TGF-βR1) kinase inhibitor. This information is provided as an illustrative example of the requested in-depth technical guide, given the detailed nature of the user's query and the lack of available data for the specified compound.
This guide is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and pharmacological effects of PF-06952229.
Introduction
PF-06952229 is a potent and selective, orally bioavailable small-molecule inhibitor of the transforming growth factor-β (TGF-β) receptor 1 (TGF-βR1), also known as activin receptor-like kinase 5 (ALK5).[1][2] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response. Dysregulation of this pathway is implicated in the pathogenesis of various diseases, including cancer and fibrosis. By selectively targeting TGF-βR1, PF-06952229 aims to modulate the downstream signaling cascade and thereby exert therapeutic effects.
Mechanism of Action
PF-06952229 functions as an ATP-competitive inhibitor of the TGF-βR1 kinase. The binding of TGF-β ligand to the TGF-β receptor type II (TGF-βRII) induces the recruitment and phosphorylation of TGF-βR1. This activation of TGF-βR1 initiates the canonical downstream signaling pathway through the phosphorylation of SMAD2 and SMAD3 proteins. The phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus and regulates the transcription of target genes. PF-06952229 effectively blocks the phosphorylation of SMAD2 and SMAD3 by inhibiting the kinase activity of TGF-βR1.[3]
Signaling Pathway
The mechanism of action of PF-06952229 is centered on the inhibition of the canonical TGF-β signaling pathway.
Caption: TGF-β Signaling Pathway and the inhibitory action of PF-06952229.
Quantitative Pharmacodynamic Data
The pharmacodynamic activity of PF-06952229 has been characterized in both preclinical and clinical studies.
In Vitro Kinase Inhibitory Activity
| Target Kinase | IC₅₀ (nM) |
| TGF-βR1 (ALK5) | 0.8 |
| Activin A receptor type 1B (ACVR1B/ALK4) | 3.1 |
| Mitogen-activated protein kinase 4 (MAPK4) | 4.5 |
Data from in vitro kinase assays.[2]
Cellular Activity
In cellular assays, PF-06952229 demonstrated potent inhibition of TGF-β-induced SMAD2 phosphorylation.
| Cell Line | Assay | IC₅₀ (nM) |
| Murine Tumor Models | pSMAD2 Modulation | Not explicitly quantified in the provided search results |
In Vivo Pharmacodynamic Effects
In a Phase I clinical trial (NCT03685591), the pharmacodynamic effects of PF-06952229 were assessed by measuring the modulation of phosphorylated SMAD2/3 (pSMAD2/3) in peripheral blood monocytes.[1][2]
| Dose Level | pSMAD2/3 Modulation |
| 80 mg to 375 mg | Dose-proportional plasma exposures with confirmed target modulation |
Experimental Protocols
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of PF-06952229 against a panel of kinases.
Methodology:
-
Recombinant human kinase domains for TGF-βR1, ACVR1B, and MAPK4 were used.
-
Kinase activity was measured using a radiometric or fluorescence-based assay that quantifies the phosphorylation of a substrate peptide.
-
PF-06952229 was serially diluted and incubated with the kinase, substrate, and ATP.
-
The reaction was allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate was quantified.
-
IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular pSMAD2/3 Assay
Objective: To assess the inhibitory effect of PF-06952229 on TGF-β-induced SMAD2/3 phosphorylation in cells.
Methodology:
-
A suitable cell line (e.g., a human cancer cell line with an active TGF-β pathway) was cultured.
-
Cells were pre-incubated with varying concentrations of PF-06952229 for a defined period.
-
Cells were then stimulated with a recombinant TGF-β ligand to induce SMAD2/3 phosphorylation.
-
After stimulation, cells were lysed, and protein extracts were collected.
-
The levels of phosphorylated SMAD2/3 and total SMAD2/3 were quantified using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or Western blotting.
-
The IC₅₀ value was determined by analyzing the concentration-dependent inhibition of pSMAD2/3 levels.
In Vivo Pharmacodynamic Biomarker Analysis (Clinical)
Objective: To evaluate the in vivo target engagement of PF-06952229 in patients.
Methodology:
-
Whole blood samples were collected from patients at pre-dose and various time points post-dose.
-
Peripheral blood mononuclear cells (PBMCs) were isolated from the blood samples.
-
The PBMCs were then stimulated ex vivo with TGF-β.
-
Following stimulation, the cells were fixed, permeabilized, and stained with fluorescently labeled antibodies specific for phosphorylated SMAD2/3.
-
The levels of pSMAD2/3 in specific cell populations (e.g., monocytes) were quantified by flow cytometry.
-
The change in pSMAD2/3 levels from baseline was used to assess the pharmacodynamic activity of PF-06952229.
Experimental Workflow Visualization
Caption: Workflow for the pharmacodynamic characterization of PF-06952229.
Conclusion
PF-06952229 is a selective and potent inhibitor of TGF-βR1 kinase. Its pharmacodynamic profile, characterized by the robust inhibition of SMAD2/3 phosphorylation, has been demonstrated in both preclinical models and in a clinical setting.[1][2] The data presented in this guide provide a comprehensive overview of the mechanism of action and pharmacological effects of PF-06952229, supporting its continued development as a potential therapeutic agent for diseases driven by aberrant TGF-β signaling.
References
- 1. PF-06952229, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF-06952229, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the TGFβ signalling pathway in disease - PMC [pmc.ncbi.nlm.nih.gov]
Initial Safety Profile of PF-03622905: A Technical Overview
Disclaimer: As of November 2025, there is no publicly available information regarding the initial safety profile, preclinical toxicology, or clinical trial results for the compound PF-03622905. The following guide is based on its established mechanism of action as a Protein Kinase C (PKC) inhibitor and general principles of preclinical drug safety assessment. The experimental protocols and data presented are illustrative and based on standard methodologies in the field.
Core Mechanism of Action
This compound is a potent, ATP-competitive inhibitor of Protein Kinase C (PKC) isoforms.[1][2] It demonstrates high specificity for PKC over other protein kinases.[1][2] The primary mechanism of action involves binding to the ATP-binding pocket of the PKC enzyme, preventing the phosphorylation of its downstream substrates. This inhibition of PKC signaling has been explored in preclinical models of cancer and diabetic complications.
Preclinical Efficacy Profile (In Vitro)
The inhibitory activity of this compound has been characterized against a panel of PKC isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| PKC Isoform | IC50 (nM) |
| PKCα | 5.6 |
| PKCβI | 14.5 |
| PKCβII | 13 |
| PKCγ | 37.7 |
| PKCθ | 74.1 |
Hypothetical Preclinical Safety Assessment Framework
A comprehensive initial safety profile for a kinase inhibitor like this compound would typically be established through a series of in vitro and in vivo studies designed to identify potential toxicities and determine a safe starting dose for clinical trials. The following sections outline the standard experimental protocols that would be employed.
Objective: To assess the potential for cytotoxicity, genotoxicity, and off-target effects at the cellular level.
Key Experiments:
-
Cytotoxicity Assays:
-
Methodology: A panel of human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and relevant cancer cell lines) would be exposed to a range of concentrations of this compound for 24, 48, and 72 hours. Cell viability would be measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by quantifying ATP levels (e.g., CellTiter-Glo®). The IC50 for cytotoxicity would be determined for each cell line.
-
-
Genotoxicity Assays:
-
Ames Test (Bacterial Reverse Mutation Assay): To evaluate the mutagenic potential of the compound. Salmonella typhimurium and Escherichia coli strains with mutations in genes involved in histidine or tryptophan synthesis are treated with this compound with and without metabolic activation (S9 fraction). An increase in the number of revertant colonies indicates mutagenic potential.
-
In Vitro Micronucleus Assay: To detect chromosomal damage. Human or mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) are treated with this compound. The formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division, is assessed by microscopy.
-
-
hERG Channel Assay:
-
Methodology: To assess the potential for cardiac QT interval prolongation, which can lead to arrhythmias. The effect of this compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel is evaluated using automated patch-clamp electrophysiology on cells stably expressing the hERG channel.
-
Objective: To evaluate the systemic toxicity, identify target organs of toxicity, and assess the effects on vital physiological functions in animal models.
Key Experiments:
-
Acute Toxicity Studies:
-
Methodology: Single, escalating doses of this compound are administered to two rodent species (e.g., rats and mice) via the intended clinical route of administration. Animals are observed for a defined period (e.g., 14 days) for signs of toxicity, and the maximum tolerated dose (MTD) and lethal dose (LD50) are determined.
-
-
Repeat-Dose Toxicity Studies:
-
Methodology: The compound is administered daily for a specified duration (e.g., 28 days) to at least two species (one rodent, one non-rodent, e.g., rat and dog). A comprehensive evaluation includes clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of all major organs.
-
-
Safety Pharmacology Core Battery:
-
Central Nervous System (CNS) Assessment: A functional observational battery (e.g., Irwin test) in rodents is used to assess behavioral and neurological effects.
-
Cardiovascular System Assessment: In vivo cardiovascular parameters (blood pressure, heart rate, and ECG) are monitored in a conscious, telemetered non-rodent species (e.g., dog or non-human primate) following administration of this compound.
-
Respiratory System Assessment: Respiratory rate and function are evaluated in rodents using whole-body plethysmography.
-
Visualizations
Caption: Simplified Protein Kinase C (PKC) signaling pathway and the inhibitory action of this compound.
Caption: A representative workflow for in vitro biochemical profiling of a kinase inhibitor like this compound.
References
No Publicly Available Research Findings for a Compound Identified as PF-03622905
Comprehensive searches for preliminary research findings on a compound designated as "PF-03622905" have not yielded any publicly available data corresponding to a pharmaceutical agent with this identifier. The identifier "this compound" appears to be a misinterpretation of the clinical trial identifier NCT03622905 .
The clinical trial associated with NCT03622905, titled "ADvance II: A 12-month Double-blind, Randomized, Controlled Study to Evaluate the Safety and Efficacy of Deep Brain Stimulation of the Fornix (DBS-f) in Patients With Mild Probable Alzheimer's Disease," is investigating a medical device, not a pharmaceutical compound.[1][2] The sponsor of this study is Functional Neuromodulation Ltd.[1][3]
The "PF" prefix is often associated with compounds developed by Pfizer. However, a review of publicly accessible documents detailing Pfizer's development pipeline does not include a compound with the identifier this compound.
Due to the absence of any discernible research findings for a compound named this compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. The core requirements of the request—summarizing quantitative data, detailing experimental methodologies, and creating visualizations—cannot be fulfilled as there is no underlying scientific literature or data for this specific compound identifier in the public domain.
Researchers and professionals seeking information are advised to verify the compound identifier and consult official clinical trial registries and scientific databases for accurate information. For details regarding the ADvance II study, please refer to the information available for NCT03622905 on clinical trial registries.
References
Methodological & Application
Application Notes and Protocols for the KAT6 Inhibitor PF-07248144 and its Preclinical Analog CTx-648 (PF-9363)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the experimental protocols and available data for the clinical-stage KAT6A/B inhibitor PF-07248144 and its extensively characterized preclinical analog, CTx-648 (also known as PF-9363). The information is intended to guide researchers in the design and execution of experiments involving these compounds.
Introduction
Lysine acetyltransferases KAT6A and KAT6B are epigenetic regulators that play a crucial role in gene transcription through the acetylation of histone H3 at lysine 23 (H3K23).[1][2] Dysregulation of KAT6A/B activity has been implicated in the pathogenesis of various cancers, including estrogen receptor-positive (ER+) breast cancer, where KAT6A is frequently amplified.[2] PF-07248144 is a potent and selective, orally bioavailable small molecule inhibitor of KAT6A and KAT6B currently in clinical development.[1][3] Its preclinical analog, CTx-648 (PF-9363), has been instrumental in elucidating the mechanism of action and therapeutic potential of KAT6 inhibition.[2][4]
Mechanism of Action
PF-07248144 and CTx-648 (PF-9363) are catalytic inhibitors of the MYST family of histone acetyltransferases, KAT6A and its paralog KAT6B.[1] By binding to the active site of these enzymes, they prevent the acetylation of H3K23.[1] This leads to a condensed chromatin state and the downregulation of a specific set of genes involved in key oncogenic pathways, including estrogen receptor (ESR1) signaling, cell cycle progression, and stem cell pathways.[2][4]
Caption: Signaling pathway of PF-07248144 in inhibiting KAT6A/B.
Quantitative Data
The following tables summarize the key quantitative data for CTx-648 (PF-9363) and PF-07248144.
Table 1: In Vitro Activity of CTx-648 (PF-9363)
| Parameter | Value | Cell Lines | Reference |
| Ki (KAT6A) | 0.41 nM | - | [5] |
| Ki (KAT6B) | 1.2 nM | - | [5] |
| IC50 (ZR-75-1) | 0.3 nM | ER+ Breast Cancer | [6] |
| IC50 (T-47D) | 0.9 nM | ER+ Breast Cancer | [6] |
Table 2: Clinical Efficacy of PF-07248144 in ER+/HER2- Metastatic Breast Cancer (Phase 1, NCT04606446)
| Parameter | Monotherapy (5 mg QD) | Combination with Fulvestrant (5 mg QD) | Reference |
| Objective Response Rate (ORR) | 11.4% | 37.2% | [1][7] |
| Clinical Benefit Rate (CBR) | 31.4% | 55.8% | [1][7] |
| Median Progression-Free Survival (mPFS) | - | 10.7 months | [1][7] |
| Median Duration of Response (mDOR) | 12.0 months | 15.8 months | [1][7] |
Experimental Protocols
The following are detailed methodologies for key experiments involving CTx-648 (PF-9363), which can be adapted for PF-07248144.
Protocol 1: In Vitro KAT6A/B Enzymatic Assay
This protocol is to determine the enzymatic inhibitory activity of the compound against KAT6A and KAT6B.
Materials:
-
Recombinant human KAT6A and KAT6B enzymes
-
Histone H3 substrate
-
Acetyl-CoA
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.1% BSA)
-
CTx-648 (PF-9363) or PF-07248144
-
Detection reagent (e.g., luminescence-based or fluorescence-based acetyltransferase assay kit)
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a 384-well plate, add the inhibitor dilutions, recombinant KAT6A or KAT6B enzyme, and Histone H3 substrate to the assay buffer.
-
Initiate the reaction by adding Acetyl-CoA.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value using a suitable software.
Protocol 2: Cellular H3K23 Acetylation Assay (In-Cell Western)
This protocol measures the inhibition of H3K23 acetylation in a cellular context.
Caption: Workflow for the In-Cell Western assay.
Materials:
-
ER+ breast cancer cell lines (e.g., ZR-75-1, T-47D)
-
Cell culture medium and supplements
-
CTx-648 (PF-9363) or PF-07248144
-
Formaldehyde for fixation
-
Triton X-100 for permeabilization
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibodies: Rabbit anti-H3K23Ac, Mouse anti-Total Histone H3 (for normalization)
-
Secondary antibodies: IRDye-labeled anti-rabbit and anti-mouse antibodies
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the inhibitor for 24 hours.
-
Fix the cells with formaldehyde, followed by permeabilization with Triton X-100.
-
Block the wells with blocking buffer for 1.5 hours at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the plate and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the plate and acquire images using a fluorescent plate scanner (e.g., Odyssey CLx).
-
Quantify the fluorescence intensity for H3K23Ac and normalize to the total Histone H3 signal.
Protocol 3: Cell Viability Assay
This protocol assesses the effect of the inhibitor on the proliferation of cancer cells.
Materials:
-
ER+ breast cancer cell lines
-
Cell culture medium and supplements
-
CTx-648 (PF-9363) or PF-07248144
-
Cell viability reagent (e.g., CellTiter-Glo)
-
96-well opaque-walled plates
Procedure:
-
Seed cells in a 96-well opaque-walled plate.
-
After 24 hours, treat the cells with a serial dilution of the inhibitor.
-
Incubate for a prolonged period (e.g., 7-14 days) to assess long-term effects on proliferation.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent viability relative to vehicle-treated controls and determine the IC50 value.
Protocol 4: In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of the inhibitor in a preclinical animal model.
Caption: Workflow for the in vivo xenograft study.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
ER+ breast cancer cell lines or patient-derived xenograft (PDX) models
-
Matrigel
-
CTx-648 (PF-9363) or PF-07248144 formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells mixed with Matrigel into the flank of the mice.
-
Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the inhibitor or vehicle daily via oral gavage.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Monitor animal body weight and overall health.
-
Continue the study until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Conclusion
PF-07248144 is a promising first-in-class KAT6A/B inhibitor with demonstrated clinical activity in heavily pretreated ER+/HER2- metastatic breast cancer.[1][8] The preclinical data for its analog, CTx-648 (PF-9363), provides a strong rationale for its mechanism of action and therapeutic potential. The protocols outlined in this document provide a framework for researchers to further investigate the biological effects and therapeutic applications of this novel class of epigenetic modulators.
References
- 1. asco.org [asco.org]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. CSIRO Research Publications Repository [publications.csiro.au]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for a Novel Kinase Inhibitor in Cell Culture
Note: The following information is a generalized template. No specific data for a compound designated PF-03622905 is publicly available. Researchers should substitute the details provided here with the specific information for their compound of interest.
Introduction
This document provides a comprehensive guide for the use of a hypothetical kinase inhibitor (referred to as "Hypothetical Inhibitor" or "HI") in a cell culture setting. The provided protocols and data are illustrative and should be adapted based on the specific characteristics of the target cell line and the inhibitor being studied. The primary focus of this guide is to outline the essential steps for determining the inhibitor's efficacy and mechanism of action in a controlled in vitro environment.
Signaling Pathway
Many kinase inhibitors target key signaling pathways involved in cell proliferation, survival, and differentiation. A common target for anti-cancer drugs is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers. The following diagram illustrates this pathway and a potential point of inhibition.
Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition.
Quantitative Data Summary
The following table summarizes hypothetical data for the "Hypothetical Inhibitor (HI)" across various cell-based assays.
| Parameter | Cell Line A (e.g., MCF-7) | Cell Line B (e.g., A549) |
| IC50 (Cell Viability, 72h) | 1.5 µM | 5.2 µM |
| Target Kinase IC50 (Biochemical Assay) | 50 nM | 50 nM |
| p-Akt (Ser473) Inhibition (EC50, 24h) | 250 nM | 750 nM |
| Apoptosis Induction (Caspase 3/7, 48h) | 3-fold increase at 2 µM | 1.5-fold increase at 5 µM |
Experimental Protocols
Cell Culture and Maintenance
Standard cell culture protocols should be followed.[1] Adherent cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2] Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[3]
Preparation of Hypothetical Inhibitor (HI) Stock Solution
-
Dissolve the Hypothetical Inhibitor (HI) powder in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the HI in complete cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of HI to the respective wells. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Phospho-Protein Analysis
This protocol is for analyzing the phosphorylation status of a target protein (e.g., Akt) upon treatment with HI.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of HI for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated target (e.g., p-Akt Ser473) and the total target protein (e.g., total Akt) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating a kinase inhibitor in cell culture.
Caption: General Experimental Workflow for Inhibitor Testing.
References
Application Notes and Protocols for PF-03622905 and Other GlyT1 Inhibitors in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-03622905 is a selective inhibitor of the Glycine Transporter-1 (GlyT1). By blocking the reuptake of glycine in the synaptic cleft, GlyT1 inhibitors potentiate N-methyl-D-aspartate (NMDA) receptor function. This mechanism holds therapeutic promise for a variety of central nervous system (CNS) disorders where NMDA receptor hypofunction is implicated, such as schizophrenia, and for other conditions including pain and metabolic disorders.
Due to the limited publicly available data on this compound, this document provides a comprehensive overview of dosages and experimental protocols for other well-characterized GlyT1 inhibitors in common animal models. This information can serve as a valuable starting point for researchers designing preclinical studies with this compound or other novel GlyT1 inhibitors.
Data Presentation: Dosages of GlyT1 Inhibitors in Animal Studies
The following tables summarize the dosages of several GlyT1 inhibitors used in rat and mouse models. These data are compiled from various preclinical studies and are intended to provide a reference range for dose-finding experiments.
Table 1: Dosages of GlyT1 Inhibitors in Rat Models
| Compound | Therapeutic Area | Route of Administration | Dosage Range | Study Duration | Vehicle |
| ALX-5407 | Neuropathic Pain | Subcutaneous (s.c.) via osmotic pump | 0.2 - 200 µg/kg/day | 14 days | Not specified |
| TASP0315003 | Cognitive Dysfunction | Oral (p.o.) | 0.1 mg/kg | Single dose | Not specified |
| BI 425809 | Cognitive Impairment | Oral (p.o.) | 0.2 - 2 mg/kg | Single dose | Not specified |
| Bitopertin | Schizophrenia | Subcutaneous (s.c.) | 0.03 - 3 mg/kg | Single dose | Not specified |
| Bitopertin | Schizophrenia | Intravenous (i.v.) | 0.1 mg/kg | Single dose | Not specified |
Table 2: Dosages of GlyT1 Inhibitors in Mouse Models
| Compound | Therapeutic Area | Route of Administration | Dosage Range | Study Duration | Vehicle |
| ALX-5407 | Allograft Rejection | Intraperitoneal (i.p.) | 50 - 100 mg/kg | Daily | Not specified |
| TASP0315003 | Negative Symptoms of Schizophrenia | Oral (p.o.) | 0.3 mg/kg | Acute and sub-chronic | Not specified |
| BI 425809 | Cognitive Impairment | Oral (p.o.) | 0.005 - 4.5 mg/kg | Single dose | Not specified |
| BI 425809 | Sensory Processing | Subcutaneous (s.c.) | Not Specified | Single dose | Not specified |
| Bitopertin | Erythropoietic Protoporphyria | Oral (in diet) | 100 - 200 ppm | 8 - 32 weeks | Standard rodent diet |
Mandatory Visualization
Signaling Pathway of GlyT1 Inhibition
Caption: Signaling pathway of GlyT1 inhibition by compounds like this compound.
Experimental Workflow for In Vivo Efficacy Testing
Application Notes and Protocols for PF-03622905 Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of solutions of PF-03622905, a potent, ATP-competitive inhibitor of Protein Kinase C (PKC). The information is intended to guide researchers in the accurate and safe handling of this compound for in vitro and in vivo studies.
Compound Information
This compound is a small molecule inhibitor with high specificity for several isoforms of Protein Kinase C. Its mechanism of action is through competitive inhibition of ATP binding to the kinase domain of PKC, thereby preventing the phosphorylation of its downstream substrates.
| Identifier | Value |
| IUPAC Name | N-(3-(1H-Indazol-5-ylamino)quinoxalin-2-yl)isobutyramide |
| CAS Number | 1072100-15-2 |
| Molecular Formula | C₂₄H₃₅N₇O₃ |
| Molecular Weight | 469.58 g/mol |
Mechanism of Action and Biological Activity
This compound demonstrates potent inhibitory activity against multiple PKC isoforms. The IC₅₀ values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, are summarized below.
| Target | IC₅₀ (nM) |
| PKCα | 5.6 |
| PKCβI | 14.5 |
| PKCβII | 13 |
| PKCγ | 37.7 |
| PKCθ | 74.1 |
The high specificity of this compound for PKC over other protein kinases makes it a valuable tool for studying the role of PKC in various cellular signaling pathways.
Protein Kinase C (PKC) Signaling Pathway
The diagram below illustrates the general mechanism of PKC activation and its role in cellular signaling, which is the pathway targeted by this compound.
Caption: General overview of the Protein Kinase C (PKC) signaling pathway.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) Mass (mg) = 0.010 mol/L × 0.001 L × 469.58 g/mol × 1000 mg/g = 4.6958 mg
-
-
Weighing the compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out approximately 4.70 mg of this compound powder into the tube. Record the exact weight.
-
-
Dissolving the compound:
-
Calculate the precise volume of DMSO required based on the actual weight of the compound: Volume (mL) = [Mass (mg) / 469.58 ( g/mol )] / 10 (mmol/L)
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but be cautious of potential compound degradation at higher temperatures.
-
-
Storage of the Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.
-
Experimental Workflow for In Vitro Assays
The following diagram outlines a typical workflow for using the prepared this compound stock solution in a cell-based assay.
Caption: A standard workflow for utilizing this compound in cell-based experiments.
Disclaimer
This information is for research use only and is not intended for human or therapeutic use. The user is solely responsible for the safe handling and use of this product. It is recommended to consult relevant literature and perform validation experiments for your specific application.
Application Notes and Protocols for the Analytical Characterization of Novel Kinase Inhibitors: A Case Study with PF-03622905
Introduction
PF-03622905 is a potent and selective inhibitor of focal adhesion kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. As with any novel therapeutic agent, robust and reliable analytical methods are essential for its characterization, quantification in various matrices, and for ensuring quality control throughout the drug development process. While specific, validated analytical methods for this compound are not extensively published in publicly available literature, this document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and application of suitable analytical methodologies. These notes are based on established principles for the analysis of small molecule kinase inhibitors.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is a cornerstone for determining the purity of the active pharmaceutical ingredient (API) and for quantifying this compound in pharmaceutical formulations.[1][2]
Table 1: Hypothetical HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Instrument | Shimadzu Prominence-i HPLC with UV Detector or equivalent[1] |
| Column | C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm)[3] |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance for this compound) |
| Injection Volume | 10 µL[3] |
| Run Time | 10 minutes |
Experimental Protocol: RP-HPLC Method for this compound
-
Preparation of Mobile Phase: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio. Add formic acid to a final concentration of 0.1%. Degas the mobile phase using sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile/water) to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: For drug substance, accurately weigh and dissolve the sample in the mobile phase to a known concentration. For drug product, a suitable extraction procedure may be required.
-
Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solutions and the sample solution into the chromatograph.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time. Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Pharmacokinetic Studies
LC-MS is a powerful technique for the quantitative analysis of drugs and their metabolites in biological fluids, which is essential for pharmacokinetic studies.[4][5]
Table 2: Hypothetical LC-MS/MS Method Parameters for this compound in Plasma
| Parameter | Condition |
| LC System | UPLC system (e.g., Waters ACQUITY) |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 4000) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z [M+H]+ → fragment ion; Metabolite: m/z [M+H]+ → fragment ion |
| Collision Energy | Optimized for each transition |
| Sample Preparation | Protein precipitation with acetonitrile or solid-phase extraction (SPE) |
Experimental Protocol: LC-MS/MS Bioanalytical Method for this compound
-
Sample Preparation (Protein Precipitation): To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute to precipitate proteins. Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC Separation: Perform chromatographic separation using a C18 column with a gradient elution of mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS/MS Detection: Analyze the eluent using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
-
Quantification: Construct a calibration curve using spiked plasma standards. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/internal standard) from the calibration curve.
Visualizations
Diagram 1: General Workflow for Analytical Method Development
Caption: Workflow for analytical method development and validation.
Diagram 2: Hypothetical Signaling Pathway for a FAK Inhibitor
Caption: Simplified FAK signaling pathway and the inhibitory action of this compound.
References
- 1. Simple and Sensitive RP-HPLC and UV Spectroscopic Methods for the Determination of Remogliflozin Etabonate in Pure and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of potential impurities by a stability indicating UV-HPLC method in niacinamide active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. Characterization of protein therapeutics by mass spectrometry: recent developments and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Feasibility of IR-MALDESI Mass Spectrometry Imaging of PFAS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-03622905 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-03622905 is a potent, ATP-competitive inhibitor of Protein Kinase C (PKC) isoforms, demonstrating high selectivity for PKCα, PKCβI, PKCβII, PKCγ, and PKCθ. Its utility in research and drug development lies in its ability to dissect the role of these specific PKC isoforms in various cellular signaling pathways. Western blot analysis is a crucial application for this compound, allowing for the precise measurement of its effects on the phosphorylation status of downstream target proteins. These notes provide detailed protocols for utilizing this compound to study its impact on key signaling molecules such as phospho-ERK1/2 and phospho-SHP2, as well as its effect on the expression of inflammatory cytokines like Interleukin-8 (IL-8).
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by competing with ATP for the binding site on the catalytic domain of sensitive PKC isoforms. This inhibition prevents the phosphorylation of downstream substrates, thereby modulating various signaling cascades involved in cell proliferation, differentiation, and inflammation.
One of the key pathways affected by this compound is the Ras-Raf-MEK-ERK (MAPK) pathway. Protein Kinase C can activate this pathway at multiple levels. Inhibition of PKC by this compound leads to a reduction in the phosphorylation of ERK1/2. Additionally, this compound has been shown to inhibit the phosphorylation of SHP2, a protein tyrosine phosphatase that plays a role in signal transduction downstream of receptor tyrosine kinases and can influence the MAPK pathway. Furthermore, PKC signaling is implicated in the production of the pro-inflammatory cytokine IL-8; consequently, this compound can inhibit IL-8 release.
Caption: this compound inhibits PKC, blocking downstream signaling to p-ERK, p-SHP2, and IL-8.
Data Presentation
The inhibitory effects of this compound can be quantified by determining the half-maximal inhibitory concentration (IC50) for the phosphorylation of its downstream targets and for cytokine release. The following table summarizes the reported IC50 values.
| Target/Effect | IC50 Value | Cell Line/System |
| PKC Isoforms | ||
| PKCα | 5.6 nM | Cell-free assay |
| PKCβI | 14.5 nM | Cell-free assay |
| PKCβII | 13 nM | Cell-free assay |
| PKCγ | 37.7 nM | Cell-free assay |
| PKCθ | 74.1 nM | Cell-free assay |
| Downstream Effects | ||
| Inhibition of phospho-ERK1/2 | 0.15 µM | Not specified |
| Inhibition of phospho-SHP2 | 35 nM | Not specified |
| Inhibition of Interleukin 8 (IL-8) release | 0.16 µM | Not specified |
Experimental Protocols
Protocol 1: Western Blot Analysis of Phospho-ERK1/2 and Phospho-SHP2 Inhibition by this compound
This protocol details the steps to assess the concentration-dependent inhibition of ERK1/2 and SHP2 phosphorylation in a cellular context using this compound.
Materials:
-
Cell line of interest (e.g., HeLa, A549, or a relevant cancer cell line)
-
Cell culture medium and supplements
-
This compound (solubilized in DMSO)
-
Stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) to activate PKC, or a relevant growth factor)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total ERK1/2
-
Rabbit anti-phospho-SHP2 (Tyr542)
-
Rabbit anti-total SHP2
-
Mouse or Rabbit anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Starve cells in serum-free medium for 4-6 hours prior to treatment.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for 1-2 hours. Include a DMSO vehicle control.
-
Stimulate the cells with an appropriate agonist (e.g., 100 nM PMA for 15-30 minutes) to induce phosphorylation of ERK1/2 and SHP2. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2 or anti-phospho-SHP2) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize the data, strip the membrane and re-probe with antibodies against the total forms of the proteins (total ERK1/2, total SHP2) and a loading control (β-actin).
-
Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein for each condition.
-
Caption: A streamlined workflow for Western blot analysis of this compound effects.
Protocol 2: Analysis of IL-8 Expression
To complement the Western blot data on signaling pathways, the effect of this compound on the downstream functional outcome of IL-8 production can be assessed. While IL-8 is a secreted protein typically measured by ELISA, Western blot can be used to analyze intracellular levels of IL-8 or to confirm the expression of proteins involved in its regulation (e.g., transcription factors like NF-κB).
Note: For secreted IL-8, an ELISA of the cell culture supernatant is the more common and quantitative method.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal for phosphorylated proteins | Ineffective stimulation. | Optimize stimulant concentration and incubation time. |
| High phosphatase activity. | Ensure fresh phosphatase inhibitors are added to the lysis buffer. | |
| Low antibody concentration. | Optimize primary antibody dilution. | |
| High background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| High secondary antibody concentration. | Decrease the concentration of the secondary antibody. | |
| Inconsistent results | Uneven protein loading. | Carefully perform protein quantification and load equal amounts. Always normalize to a loading control. |
| Variability in cell treatment. | Ensure consistent timing and concentrations for all treatments. |
Conclusion
This compound is a valuable tool for investigating PKC-dependent signaling pathways. The provided protocols for Western blot analysis offer a robust framework for researchers to study the effects of this inhibitor on key cellular processes. Careful optimization of experimental conditions and adherence to best practices in immunoblotting are essential for obtaining high-quality, reproducible data.
Application Notes for PF-03622905 in Immunoprecipitation
Introduction
PF-03622905 is a potent, ATP-competitive inhibitor of Protein Kinase C (PKC) isoforms, demonstrating high specificity for this family of serine/threonine kinases. It effectively inhibits several conventional and novel PKC isoforms, including PKCα, PKCβI, PKCβII, PKCγ, and PKCθ.[1][2] These isoforms are key components of numerous signaling pathways that regulate a wide array of cellular processes such as proliferation, differentiation, apoptosis, and immune responses.[3][4][5] The ability of this compound to selectively target these kinases makes it a valuable tool for researchers studying PKC-mediated signaling events. Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. When coupled with a specific inhibitor like this compound, IP can be adapted to study drug-target engagement, identify protein-protein interactions that are dependent on the kinase's activity state, or to enrich for specific PKC isoforms from a lysate.
Target Isoforms and Cellular Functions
This compound has been shown to inhibit the following PKC isoforms with the corresponding IC50 values:
| PKC Isoform | IC50 (nM) |
| PKCα | 5.6 |
| PKCβI | 14.5 |
| PKCβII | 13 |
| PKCγ | 37.7 |
| PKCθ | 74.1 |
This data is provided as a reference and may vary depending on the experimental conditions.
These PKC isoforms are implicated in a variety of signaling pathways:
-
PKCα: Involved in cellular proliferation, apoptosis, differentiation, and motility.[5] Its activation can have divergent effects depending on the cell type.[5]
-
PKCβ: Plays a significant role in immunoreceptor and insulin receptor signaling.[6] It is involved in processes such as B-cell activation and has been implicated in the pathogenesis of diabetes.[6][7]
-
PKCγ: Primarily expressed in neurons in the brain and spinal cord.[8] It is involved in neuronal signaling and has been linked to cerebellar ataxia and long-term potentiation in the hippocampus.[8]
-
PKCθ: A key regulator of T-cell activation and is essential for the formation of the immunological synapse.[9][10][11] It plays a critical role in the activation of transcription factors like NF-κB and AP-1.[9][10]
Signaling Pathway Diagrams
Below are simplified diagrams of the signaling pathways involving the PKC isoforms targeted by this compound.
References
- 1. mybiosource.com [mybiosource.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Protein kinase C alpha (PKC alpha): regulation and biological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein kinase C beta (PKC beta): normal functions and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PKC-θ and the immunological synapse: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PKC-θ is a drug target for prevention of T cell-mediated autoimmunity and allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | PKC-theta-mediated signal delivery from the TCR/CD28 surface receptors [frontiersin.org]
Application Notes and Protocols for PF-03622905 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-03622905 is a potent, ATP-competitive inhibitor of Protein Kinase C (PKC) isoforms. It demonstrates high specificity for PKC over other protein kinases, making it a valuable tool for studying PKC-mediated signaling pathways and as a potential therapeutic agent. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize modulators of PKC activity.
Mechanism of Action & Signaling Pathway
This compound exerts its inhibitory effect by competing with ATP for the binding site on the kinase domain of PKC. This prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade. Inhibition of PKC by this compound has been shown to lead to a concentration-dependent decrease in the phosphorylation of ERK1/2 and SHP2, as well as the release of interleukin 8 (IL-8)[1].
Quantitative Data
The inhibitory activity of this compound against various PKC isoforms and its effects on cellular signaling pathways are summarized below.
| Target | IC50 Value | Notes | Reference |
| PKCα | 5.6 nM | ATP-competitive inhibition. | [1] |
| PKCβI | 14.5 nM | ATP-competitive inhibition. | [1] |
| PKCβII | 13 nM | ATP-competitive inhibition. | [1] |
| PKCγ | 37.7 nM | ATP-competitive inhibition. | [1] |
| PKCθ | 74.1 nM | ATP-competitive inhibition. | [1] |
| Phospho-SHP2 | 35 nM | Cellular activity. | [1] |
| Phospho-ERK1/2 | 0.15 µM | Cellular activity. | [1] |
| Interleukin 8 (IL-8) Release | 0.16 µM | Cellular activity. | [1] |
Experimental Protocols
Biochemical HTS Protocol: Fluorescence Polarization (FP) Assay
This protocol describes a competitive binding assay in a 384-well format to screen for inhibitors of PKCα. The assay measures the displacement of a fluorescently labeled tracer from the antibody by the phosphorylated substrate.
Materials:
-
PKCα enzyme (active)
-
PKC peptide substrate
-
ATP
-
Fluorescently labeled tracer
-
Anti-phosphoserine antibody
-
Assay Buffer: 20 mM HEPES pH 7.4, 10 mM MgCl₂, 0.1 mM CaCl₂, 1 mM DTT, 0.01% Triton X-100
-
Stop/Detection Buffer: Assay buffer containing EDTA, antibody, and tracer.
-
This compound (positive control)
-
DMSO (negative control)
-
384-well, low-volume, black plates
-
Plate reader capable of fluorescence polarization measurements
References
Application Notes and Protocols: Measuring the Activity of PF-03622905
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to methodologies for characterizing the biological activity of the compound designated PF-03622905. As publicly available information regarding the specific molecular target and mechanism of action of this compound is limited, this guide outlines a series of general and targeted experimental approaches that can be employed to elucidate its pharmacological profile. The protocols described herein are designed to be adaptable based on emergent data regarding the compound's effects.
The following sections detail experimental workflows for determining the in vitro and in vivo activity of this compound, including methods for identifying its molecular target, assessing its impact on cellular signaling pathways, and quantifying its physiological effects.
Section 1: Target Identification and Engagement
The initial and most critical step in characterizing this compound is the identification of its molecular target(s). A variety of techniques can be employed for this purpose.
Affinity-Based Methods
Principle: These methods utilize a modified version of this compound to isolate its binding partners from complex biological mixtures.
Protocol: Affinity Chromatography
-
Compound Immobilization: Synthesize a derivative of this compound containing a reactive functional group (e.g., an amine, carboxyl group, or clickable chemistry handle like an alkyne or azide). Covalently attach this derivative to a solid support matrix (e.g., agarose or magnetic beads).
-
Lysate Preparation: Prepare cell or tissue lysates from a relevant biological system.
-
Affinity Pull-Down: Incubate the immobilized this compound with the lysate to allow for binding to its target protein(s).
-
Washing: Wash the matrix extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins using a competitive ligand, a change in pH, or a denaturing agent.
-
Analysis: Identify the eluted proteins by mass spectrometry (LC-MS/MS).
Cellular Thermal Shift Assay (CETSA®)
Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. CETSA® measures this change in stability to confirm target engagement in a cellular context.
Protocol: CETSA®
-
Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated fraction by centrifugation.
-
Detection: Detect the amount of soluble target protein remaining at each temperature using a specific antibody (e.g., by Western blotting or ELISA).
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Section 2: In Vitro Activity Assays
Once a putative target is identified, a range of in vitro assays can be developed to quantify the activity and potency of this compound. The specific assays will be highly dependent on the nature of the target (e.g., enzyme, receptor, ion channel).
Biochemical Assays
Principle: These assays measure the direct effect of this compound on the activity of its purified target protein.
Example Protocol: Kinase Activity Assay (if the target is a kinase)
-
Reaction Setup: In a microplate, combine the purified kinase, a specific substrate peptide, and ATP.
-
Compound Addition: Add a dilution series of this compound.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase.
-
Detection: Measure the extent of substrate phosphorylation. This can be done using various methods, such as:
-
Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of radioactivity into the substrate.
-
Fluorescence-based assays: Using a phosphorylation-specific antibody labeled with a fluorescent probe.
-
Luminescence-based assays: Using assays that measure the depletion of ATP (e.g., Kinase-Glo®).
-
-
Data Analysis: Plot the enzyme activity against the concentration of this compound to determine the IC50 value (the concentration of compound that inhibits 50% of the enzyme's activity).[1][2][3]
Cell-Based Assays
Principle: These assays measure the effect of this compound on a cellular process that is dependent on the activity of its target.
Example Protocol: Cell Proliferation Assay (if the target is involved in cell growth)
-
Cell Seeding: Seed a cancer cell line known to be dependent on the target pathway into a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the cells for a period of time (e.g., 72 hours) to allow for effects on proliferation.
-
Viability Measurement: Measure cell viability using a suitable assay, such as:
-
MTT/MTS assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP, which is proportional to the number of viable cells.
-
-
Data Analysis: Plot cell viability against the concentration of this compound to determine the EC50 value (the concentration of compound that produces 50% of the maximal response).[2][3]
Section 3: Signaling Pathway Analysis
To understand the mechanism of action of this compound, it is crucial to investigate its effects on downstream signaling pathways.
Western Blotting
Principle: This technique is used to detect changes in the expression and phosphorylation status of key signaling proteins.
Protocol: Western Blotting for Phospho-Proteins
-
Cell Treatment and Lysis: Treat cells with this compound for various times and at different concentrations. Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of a downstream target protein (e.g., phospho-Akt, phospho-ERK). Also, probe for the total amount of the protein as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation in response to this compound.
Reporter Gene Assays
Principle: These assays measure the activity of a specific transcription factor that is regulated by the signaling pathway of interest.
Protocol: Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells with a plasmid containing a luciferase reporter gene under the control of a promoter with binding sites for a specific transcription factor (e.g., AP-1, NF-κB) and a control plasmid (e.g., expressing Renilla luciferase).
-
Compound Treatment: Treat the transfected cells with this compound.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the activity of both firefly and Renilla luciferase using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. A change in the normalized luciferase activity indicates a modulation of the transcription factor's activity.
Section 4: Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
| Assay Type | Parameter | This compound Value | Control Value |
| Biochemical Assay | IC50 (nM) | [Insert Value] | N/A |
| Cell Proliferation | EC50 (µM) | [Insert Value] | N/A |
| Reporter Gene Assay | Fold Change | [Insert Value] | 1.0 |
| CETSA® | ΔTm (°C) | [Insert Value] | 0 |
Section 5: Visualizations
Diagrams are essential for illustrating the complex biological processes being investigated.
Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of this compound on a cell surface receptor.
Caption: A generalized experimental workflow for characterizing the activity of this compound.
Disclaimer: The protocols and diagrams provided are general templates and will require significant adaptation based on the specific biological target and context of this compound, which is not publicly disclosed. All experiments should be conducted with appropriate controls and replicates to ensure data validity.
References
Application Notes and Protocols: Deep Brain Stimulation of the Fornix (DBS-f) in Mild Alzheimer's Disease (Clinical Trial NCT03622905)
Disclaimer: The identifier "PF-03622905" as a compound has not been found in the public domain. The provided information pertains to the clinical trial NCT03622905 , which evaluates a medical device intervention, Deep Brain Stimulation of the fornix (DBS-f), for the treatment of mild probable Alzheimer's Disease.
These application notes provide an overview of the clinical application and experimental protocol for Deep Brain Stimulation of the fornix (DBS-f) as investigated in the ADvance II clinical trial (NCT03622905). This document is intended for researchers, scientists, and professionals in the field of neurology and neurodegenerative disease therapeutics.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by a decline in memory and other cognitive functions.[1] The ADvance II study is a pivotal clinical trial designed to assess the safety and efficacy of Deep Brain Stimulation of the fornix (DBS-f) in patients diagnosed with mild probable Alzheimer's disease.[2][3] The fornix is a critical structure in the brain's memory circuit, and its stimulation is hypothesized to enhance neural activity and potentially slow the progression of cognitive decline associated with Alzheimer's.[4]
Disease Model
The "disease model" for this intervention is human subjects with a diagnosis of mild probable Alzheimer's Disease . The key inclusion criteria for patients in the NCT03622905 study provide a detailed definition of this patient population:
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Diagnosis: Probable Alzheimer's disease based on the National Institute on Aging and Alzheimer's Association criteria.[2][5][6]
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Disease Severity: Mild dementia, as indicated by a Clinical Dementia Rating (CDR) global score of 0.5 or 1.[2][5][6]
-
Cognitive Function: Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog-11) score between 10 and 24 (inclusive).[2][5][6]
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Biomarker Confirmation: Confirmation of Alzheimer's disease pathology through cerebrospinal fluid (CSF) biomarkers.[2][5][6]
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Medication: Patients are typically on a stable dose of a cholinesterase inhibitor (e.g., donepezil, galantamine, or rivastigmine).[2][5][6]
Quantitative Data Summary
The primary outcome measure for the ADvance II trial is the change from baseline in the integrated Alzheimer's Disease Rating Scale (iADRS) at 12 months.[2] The study was a double-blind, randomized, controlled trial.[2] As of the current date, the final results of the ADvance II study (NCT03622905), which was completed in early 2024, have not been fully published.[2][7] The trial enrolled 74 participants.[2]
| Parameter | Description | Value/Metric |
| Clinical Trial ID | NCT03622905 | N/A |
| Study Title | ADvance II: A 12-month Double-blind, Randomized, Controlled Study to Evaluate the Safety and Efficacy of Deep Brain Stimulation of the Fornix (DBS-f) in Patients With Mild Probable Alzheimer's Disease | N/A |
| Intervention | Device: Deep Brain Stimulation of the fornix (DBS-f) | N/A |
| Primary Outcome | Change from baseline in the integrated Alzheimer's Disease Rating Scale (iADRS) at 12 months | To be reported |
| Enrollment | 74 participants | N/A |
| Study Start Date | August 1, 2019 | N/A |
| Primary Completion Date | February 19, 2024 | N/A |
Experimental Protocols
The following outlines the key methodological aspects of the NCT03622905 clinical trial.
4.1. Patient Screening and Enrollment
A multi-step screening process is employed to ensure the appropriate patient population is enrolled. This includes:
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Informed Consent: Obtained from both the patient and their caregiver.[2][5]
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Clinical Assessment: Neurological and psychiatric evaluations to confirm the diagnosis and rule out other conditions.
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Cognitive Testing: Administration of standardized tests such as the CDR and ADAS-cog-11.[2][5][6]
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Biomarker Analysis: Collection of cerebrospinal fluid to confirm the presence of Alzheimer's disease biomarkers.[2][5][6]
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Surgical Candidacy: Evaluation by a surgical team to determine if the patient is a suitable candidate for the DBS implantation procedure.[2][5][6]
4.2. Surgical Procedure: DBS Electrode Implantation
-
Stereotactic Targeting: High-resolution magnetic resonance imaging (MRI) is used to create a detailed 3D map of the patient's brain. This map is used to precisely plan the trajectory for the DBS electrodes to target the fornix.
-
Electrode Implantation: Under anesthesia, a small burr hole is drilled into the skull. The DBS electrodes are then carefully guided to the target location in the fornix.
-
Pulse Generator Implantation: A neurostimulator, which is a small, battery-operated device, is implanted under the skin in the chest area, similar to a cardiac pacemaker.
-
Connection: A thin, insulated wire is passed under the skin to connect the electrodes in the brain to the neurostimulator.
4.3. Randomization and Blinding
Following a post-operative recovery period, patients are randomized in a double-blind manner to one of two groups:
-
Active Stimulation Group: The DBS system is turned on.
-
Sham (Control) Group: The DBS system remains off for the initial 12-month period.[4]
Both the patients and the assessing clinicians are blinded to the treatment allocation.
4.4. Follow-up and Outcome Assessment
Patients are followed for at least 12 months with regular visits that include:
-
Cognitive and Functional Assessments: Repeated administration of the iADRS and other cognitive and functional scales.
-
Safety Monitoring: Evaluation for any adverse effects related to the device or the stimulation.
-
Device Programming: For the active group, the stimulation parameters may be adjusted by unblinded personnel to optimize potential therapeutic effects.
Visualizations
References
- 1. Alzheimer disease (Concept Id: C0002395) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. cms.gov [cms.gov]
- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 5. ClinConnect | ADvance II Study: DBS-f in Patients With Mild [clinconnect.io]
- 6. meddatax.com [meddatax.com]
- 7. fdaaa.trialstracker.net [fdaaa.trialstracker.net]
Troubleshooting & Optimization
PF-03622905 solubility issues and solutions
Data Unvailable: Comprehensive information regarding the solubility, experimental protocols, and signaling pathways for PF-03622905 is not available in the public domain. The following structure is a template based on common challenges with investigational compounds.
Troubleshooting Guides & FAQs
This section is intended to provide general guidance for researchers, scientists, and drug development professionals who may encounter solubility challenges with investigational compounds like this compound.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the initial recommended solvents for dissolving this compound? | Due to the lack of specific data for this compound, it is recommended to start with common biocompatible solvents such as DMSO, ethanol, or a mixture of solvents. A stepwise approach to test solubility in various solvent systems is advised. |
| How can I address precipitation of this compound in my aqueous buffer? | Precipitation in aqueous solutions is a common issue. Consider adjusting the pH of the buffer, as the solubility of a compound can be highly pH-dependent. The use of co-solvents or excipients that enhance solubility, such as cyclodextrins or surfactants, may also be explored. |
| What is the optimal storage condition for this compound stock solutions? | For most investigational compounds, it is recommended to store stock solutions at -20°C or -80°C to minimize degradation. Aliquoting the stock solution can help avoid repeated freeze-thaw cycles. The stability of this compound in specific solvents should be determined empirically. |
| Are there any known formulation strategies to improve the bioavailability of poorly soluble compounds? | Yes, several formulation strategies can be employed. These include micronization to increase surface area, the formation of amorphous solid dispersions, and encapsulation in lipid-based delivery systems like liposomes or nanoparticles. The choice of strategy depends on the physicochemical properties of the compound. |
Experimental Protocols
As specific experimental data for this compound is unavailable, the following are generalized protocols for assessing and improving the solubility of a research compound.
Protocol 1: Solvent Solubility Screening
-
Objective: To identify suitable solvents for dissolving the compound.
-
Materials:
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Compound of interest (e.g., this compound)
-
A panel of solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile, Water, PBS)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Weigh a small, precise amount of the compound into separate microcentrifuge tubes.
-
Add a measured volume of each solvent to achieve a target concentration (e.g., 1 mg/mL, 10 mg/mL).
-
Vortex the tubes vigorously for 2-5 minutes.
-
Visually inspect for complete dissolution.
-
If not fully dissolved, sonicate for 10-15 minutes.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved material.
-
Carefully collect the supernatant and determine the concentration using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Protocol 2: pH-Dependent Solubility Assessment
-
Objective: To determine the influence of pH on the compound's solubility.
-
Materials:
-
Compound stock solution (in a suitable organic solvent)
-
A series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
Shaker incubator
-
-
Procedure:
-
Prepare saturated solutions of the compound in each pH buffer.
-
Add a small aliquot of the compound stock solution to each buffer.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet undissolved compound.
-
Measure the concentration of the dissolved compound in the supernatant of each sample by a validated analytical method.
-
Signaling Pathways and Workflows
Without specific information on the mechanism of action for this compound, a generalized workflow for characterizing the solubility of a novel compound is presented below.
Caption: General workflow for addressing compound solubility issues.
Technical Support Center: Optimizing PF-03622905 Concentration in Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of PF-03622905, a potent and ATP-competitive Protein Kinase C (PKC) inhibitor, in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, ATP-competitive inhibitor of Protein Kinase C (PKC) isoforms. It exhibits high affinity for several PKC isoforms, thereby blocking their kinase activity and downstream signaling pathways.
Q2: What are the known IC50 values for this compound against different PKC isoforms?
A2: The half-maximal inhibitory concentration (IC50) values for this compound vary among different PKC isoforms, indicating its selectivity. The table below summarizes the reported IC50 values.
| PKC Isoform | IC50 (nM) |
| PKCα | 5.6 |
| PKCβI | 14.5 |
| PKCβII | 13 |
| PKCγ | 37.7 |
| PKCθ | 74.1 |
Q3: What are the expected downstream effects of this compound inhibition?
A3: Inhibition of PKC by this compound is expected to modulate various downstream signaling pathways. Notably, it has been shown to cause a concentration-dependent inhibition of phospho-ERK1/2 formation, interleukin 8 (IL-8) release, and phospho-SHP2 levels.
| Downstream Effect | IC50 Value |
| Inhibition of phospho-ERK1/2 | 0.15 µM |
| Inhibition of IL-8 release | 0.16 µM |
| Inhibition of phospho-SHP2 | 35 nM |
Q4: Is this compound cytotoxic?
A4: this compound has been reported to exhibit low cytotoxicity at a concentration of 1 µM against human umbilical vein endothelial cells (HUVECs), with cell viability remaining at 83.3%.[1] However, it is always recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) in your specific cell line to determine the optimal non-toxic concentration range for your experiments.
Troubleshooting Guides
This section provides solutions to common problems you might encounter when optimizing this compound concentration in your assays.
Issue 1: High variability in results between replicate wells.
-
Potential Cause: Inconsistent pipetting, edge effects in the microplate, or temperature fluctuations.
-
Troubleshooting Steps:
-
Ensure your pipettes are properly calibrated.
-
Use a master mix for reagents to minimize pipetting variations.
-
Avoid using the outer wells of the microplate, as they are more susceptible to evaporation.
-
Ensure uniform incubation temperature across the plate.
-
Issue 2: No observable effect of this compound on the target pathway.
-
Potential Cause:
-
Incorrect concentration range: The concentrations tested may be too low to elicit a response.
-
Compound instability: The compound may be degrading in the assay buffer or under the experimental conditions.
-
Low enzyme activity: The target PKC isoform may not be sufficiently active in your experimental system.
-
Cell permeability issues: The compound may not be effectively entering the cells in cell-based assays.
-
-
Troubleshooting Steps:
-
Concentration-response curve: Perform a wider range of serial dilutions (e.g., from nanomolar to micromolar) to determine the optimal concentration range.
-
Compound stability: Prepare fresh stock solutions and working dilutions for each experiment. Avoid repeated freeze-thaw cycles.
-
Assay validation: Use a known PKC activator (e.g., phorbol esters like PMA) as a positive control to ensure the pathway is responsive.
-
Permeabilization: For certain cell types or assays, consider using a mild permeabilizing agent, though this should be optimized carefully to avoid cell damage.
-
Issue 3: Discrepancy between in-vitro and cell-based assay results.
-
Potential Cause:
-
ATP concentration: In-vitro kinase assays are often performed at low ATP concentrations, which may not reflect the high intracellular ATP levels in cells. Since this compound is an ATP-competitive inhibitor, its potency can be lower in a cellular environment.
-
Off-target effects: In a cellular context, the observed phenotype might be due to the compound acting on other kinases or cellular targets.
-
Cellular metabolism: The compound may be metabolized by the cells, leading to a lower effective concentration.
-
-
Troubleshooting Steps:
-
Optimize ATP concentration in in-vitro assays: If possible, perform in-vitro assays with ATP concentrations that are closer to physiological levels (typically in the millimolar range).
-
Confirm target engagement in cells: Use techniques like Western blotting to confirm the inhibition of phosphorylation of direct downstream targets of PKC in your cell model.
-
Time-course experiment: Perform a time-course experiment to determine the optimal incubation time for observing the desired effect.
-
Experimental Protocols
1. Determining the Optimal Concentration using a Dose-Response Curve (Western Blot)
This protocol outlines a general workflow to determine the optimal concentration of this compound for inhibiting the phosphorylation of a downstream target (e.g., ERK1/2) using Western blotting.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
PKC activator (e.g., PMA) as a positive control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. A common starting range is 0.01, 0.1, 1, 10, and 100 µM. Include a vehicle control (DMSO) and a positive control (PKC activator).
-
Incubation: Remove the old medium and add the medium containing the different concentrations of this compound or controls. Incubate for a predetermined time (e.g., 1-24 hours, to be optimized).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Western Blotting:
-
Run the samples on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash again and add the chemiluminescent substrate.
-
Image the blot.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated protein and normalize to the total protein and/or a loading control (e.g., GAPDH). Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for unexpected assay results.
References
PF-03622905 Stability in Different Solvents: A Technical Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of the compound PF-03622905 in various solvents. The following sections offer troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing solid this compound?
For long-term storage, solid this compound should be stored at -20°C. Under these conditions, the compound is expected to be stable for at least four years.
Q2: How should I store stock solutions of this compound?
Stock solutions, particularly those prepared in dimethyl sulfoxide (DMSO), should be stored at -20°C. It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Generally, stock solutions in DMSO are stable for up to three months under these conditions.
Q3: Can I store this compound solutions at room temperature?
It is not recommended to store solutions of this compound at room temperature for extended periods. For short-term use during an experiment, solutions should be kept on ice to minimize degradation.
Q4: I left my solid this compound at room temperature for a few days. Is it still usable?
While long-term storage at room temperature is not advised, short-term excursions are unlikely to cause significant degradation of the solid compound. However, for sensitive experiments, it is always best to use a sample that has been stored under the recommended conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh stock solutions from solid compound. Ensure proper storage of stock solutions at -20°C in aliquots. Avoid repeated freeze-thaw cycles. |
| Precipitate formation in aqueous solutions | Low solubility of this compound in aqueous buffers. | First, dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution. Then, dilute the stock solution with the aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Loss of compound activity over time | Instability of the compound in the chosen solvent or experimental conditions. | Verify the compatibility of your chosen solvent with this compound. If possible, perform a pilot stability study under your specific experimental conditions (e.g., temperature, pH, light exposure) to assess the rate of degradation. |
Experimental Protocols
General Protocol for Preparing Stock Solutions
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C.
Stability Data Summary
While specific quantitative stability data for this compound in a range of solvents is not extensively available in the public domain, the following table summarizes the general stability recommendations based on supplier information.
| Solvent | Storage Temperature | Recommended Maximum Storage Time |
| Dimethyl Sulfoxide (DMSO) | -20°C | 3 months |
Note: The stability of this compound in other organic and aqueous solvents has not been publicly detailed. Researchers are advised to perform their own stability assessments for their specific experimental conditions.
Experimental Workflow for Stability Assessment
The following diagram outlines a general workflow for assessing the stability of this compound in a new solvent system.
Caption: General workflow for assessing the stability of this compound.
Technical Support Center: Palbociclib (PD-0332991) Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CDK4/6 inhibitor, Palbociclib (PD-0332991).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Palbociclib?
A1: Palbociclib is a highly selective, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the Retinoblastoma (Rb) protein.[2] Hypophosphorylated Rb remains bound to the E2F family of transcription factors, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle.[2] This ultimately leads to a G1 cell cycle arrest and a halt in cell proliferation.[2][3]
Q2: Is the anti-proliferative effect of Palbociclib cytostatic or cytotoxic?
A2: The primary effect of Palbociclib is cytostatic, meaning it inhibits cell proliferation by inducing a G1 cell cycle arrest.[4] However, under certain conditions and in specific cell lines, such as lung squamous cell carcinoma, Palbociclib has been observed to induce apoptosis (cell death).[3][5] This apoptotic effect may be independent of the canonical CDK4/6-Rb pathway and involve the inhibition of other signaling pathways like STAT3.[3]
Q3: What are the key determinants of a cell line's sensitivity to Palbociclib?
A3: The foremost determinant of sensitivity is the presence of a functional Retinoblastoma (Rb) protein.[6] Cells that are Rb-deficient are typically resistant to Palbociclib's anti-proliferative effects.[6] Additionally, the expression levels of components of the cell cycle machinery, such as cyclin D1 and p16, can influence sensitivity.[7]
Q4: What are the known mechanisms of acquired resistance to Palbociclib?
A4: Acquired resistance to Palbociclib can arise through several mechanisms. These include the loss or mutation of the RB1 gene, which eliminates the drug's target.[1] Other mechanisms involve the upregulation of other cell cycle proteins like CDK2 and cyclins E1 and D1, which can bypass the CDK4/6 blockade.[8] Activation of alternative growth signaling pathways, such as the PI3K-AKT-mTOR and MAPK pathways, has also been implicated in resistance.[7][8]
Troubleshooting Experimental Results
Problem 1: No significant G1 cell cycle arrest is observed after Palbociclib treatment.
Possible Cause 1: The cell line is resistant to Palbociclib.
-
Solution: Confirm the Rb status of your cell line. Rb-negative cells will not arrest in G1 in response to Palbociclib.[6] If the cells are Rb-positive, consider that they may have other intrinsic resistance mechanisms. You can test a panel of cell lines with known sensitivities (see Table 1) as a positive control for your experimental setup.
Possible Cause 2: The concentration of Palbociclib is too low or too high.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. While low concentrations may be insufficient to inhibit CDK4/6, excessively high concentrations (e.g., >5 µM) can lead to off-target effects and a G2 phase arrest, masking the expected G1 arrest.[6][9]
Possible Cause 3: The duration of treatment is too short.
-
Solution: Ensure that the cells have been incubated with Palbociclib for a sufficient period. A typical treatment duration to observe G1 arrest is 24-48 hours.[10][11]
Possible Cause 4: Issues with the cell cycle analysis protocol.
-
Solution: Review your protocol for cell fixation and staining. Incomplete fixation or inadequate RNase treatment can lead to poor histogram resolution, making it difficult to accurately quantify cell cycle phases. Ensure you are collecting a sufficient number of events during flow cytometry analysis.
Problem 2: Inconsistent or weak signal in a Western blot for phosphorylated Rb (pRb).
Possible Cause 1: Dephosphorylation of the sample during preparation.
-
Solution: It is crucial to work quickly and keep samples on ice at all times.[12] Your lysis buffer must be supplemented with a cocktail of phosphatase inhibitors to preserve the phosphorylation status of Rb.[13]
Possible Cause 2: Incorrect blocking buffer.
-
Solution: Avoid using milk as a blocking agent when probing for phosphoproteins. Milk contains casein, a phosphoprotein that can cause high background.[12] Use Bovine Serum Albumin (BSA) or a protein-free blocking buffer instead.
Possible Cause 3: Low abundance of pRb.
-
Solution: Ensure you are loading a sufficient amount of total protein (at least 20-30 µg of whole-cell lysate).[13] To confirm that the lack of signal is due to Palbociclib treatment and not an issue with the Western blot itself, always include a lane with lysate from untreated cells as a positive control. Probing for total Rb on the same membrane can serve as a loading control and confirm that the protein is present.[14]
Problem 3: The IC50 value obtained from a cell viability assay (e.g., MTT) is different from published values.
Possible Cause 1: Differences in experimental conditions.
-
Solution: IC50 values are highly dependent on experimental parameters. Factors such as cell seeding density, the duration of the assay (e.g., 72 hours vs. 120 hours), and the specific viability assay used (e.g., MTT, MTS, CellTiter-Glo) can all influence the result. Ensure your protocol is consistent and well-documented.
Possible Cause 2: Cell line authenticity and passage number.
-
Solution: Use low-passage, authenticated cell lines. Genetic drift can occur in cell lines that have been in culture for extended periods, potentially altering their sensitivity to drugs.
Possible Cause 3: Issues with the MTT assay itself.
-
Solution: The MTT assay measures metabolic activity, which is an indirect measure of cell viability. Palbociclib is cytostatic, so it may not cause a dramatic decrease in metabolic activity over a short time course. Consider extending the assay duration or using a direct cell counting method to confirm your results. Also, ensure that the formazan crystals are fully solubilized before reading the absorbance, as incomplete solubilization is a common source of error.[15]
Quantitative Data Summary
Table 1: Palbociclib IC50 Values in Common Cancer Cell Lines
| Cell Line | Cancer Type | Rb Status | IC50 (nM) | Reference |
| MCF-7 | Breast (ER+) | Proficient | 108 - 148 | [10] |
| T-47D | Breast (ER+) | Proficient | 47 - 52 | [16] |
| MDA-MB-231 | Breast (Triple-Negative) | Proficient | 227 - 432 | [10] |
| MDA-MB-453 | Breast (HER2+) | Proficient | 106 | [17] |
| MDA-MB-468 | Breast (Triple-Negative) | Deficient | >1000 | [17] |
| H520 | Lung Squamous Cell | Proficient | 8880 | [3] |
| H226 | Lung Squamous Cell | Proficient | 9610 | [3] |
Note: IC50 values can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with a serial dilution of Palbociclib. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (typically 72-120 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[18]
-
Solubilization: Carefully aspirate the media and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15][19]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19] Read the absorbance at 570-590 nm using a microplate reader.[15][18]
Protocol 2: Western Blot for Phosphorylated Rb (pRb)
-
Sample Preparation: After treating cells with Palbociclib for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., pRb Ser780 or Ser807/811) diluted in 5% BSA/TBST, typically overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed for total Rb and a loading control like β-actin or GAPDH.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Harvesting: Following Palbociclib treatment, harvest the cells (including any floating cells in the media) and wash them with cold PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[20][21] Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).[20][21]
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS to remove the ethanol.[20]
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (to degrade RNA).[20][21] A typical solution contains 50 µg/mL PI and 100 µg/mL RNase A in PBS.[20]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[22]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[20] Use software to model the cell cycle distribution based on the DNA content (fluorescence intensity).
Visualizations
References
- 1. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to palbociclib are multiple and change over time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Palbociclib Induces the Apoptosis of Lung Squamous Cell Carcinoma Cells via RB-Independent STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoproteomic Evaluation of Target Engagement by the Cyclin-Dependent Kinase 4 and 6 Inhibitor Palbociclib Correlates with Cancer Cell Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palbociclib induces cell senescence and apoptosis of gastric cancer cells by inhibiting the Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of CDK4/6 Inhibitor Resistance in Hormone Receptor-positive Breast Cancer and Alternative Treatment Strategies | Anticancer Research [ar.iiarjournals.org]
- 8. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. Targeting Palbociclib-Resistant Estrogen Receptor-Positive Breast Cancer Cells via Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. 10 Tips For Western Blot Detection Of Phosphorylation Events [bioprocessonline.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 17. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchhub.com [researchhub.com]
- 19. broadpharm.com [broadpharm.com]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. vet.cornell.edu [vet.cornell.edu]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Optimizing In Vivo Efficacy of KAT6 Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the in vivo efficacy of K-acetyltransferase 6 (KAT6) inhibitors, with a focus on compounds sharing characteristics with those under clinical development. While the specific compound PF-03622905 was queried, public domain data for a molecule with this exact identifier is unavailable. However, extensive research is available for other Pfizer KAT6 inhibitors, such as PF-07248144, which will be used as the primary reference for the following guidance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for KAT6 inhibitors like PF-07248144?
A1: PF-07248144 is a selective, reversible, and cell-permeable inhibitor of the histone acetyltransferases KAT6A and KAT6B. These enzymes play a crucial role in acetylating histone H3 at lysine 23 (H3K23Ac), a key epigenetic mark for chromatin regulation and gene transcription. By inhibiting KAT6A/B, these compounds can induce cell senescence and arrest tumor growth, particularly in cancers where KAT6A is amplified or overexpressed, such as in certain types of breast cancer.
Q2: In which cancer models have KAT6 inhibitors demonstrated preclinical in vivo efficacy?
A2: Preclinical studies have shown that KAT6 inhibitors exhibit potent anti-tumor activity in various cancer models. For instance, CTx-648 (PF-9363), another potent and selective KAT6A/B inhibitor, has demonstrated significant tumor growth inhibition in in vivo models of estrogen receptor-positive (ER+) breast cancer, including those resistant to endocrine therapy.[1]
Q3: What is the clinical status of Pfizer's KAT6 inhibitor, PF-07248144?
A3: PF-07248144 has advanced to Phase 3 clinical trials.[2] A first-in-human, Phase 1 study (NCT04606446) evaluated its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity, both as a monotherapy and in combination with fulvestrant, in patients with advanced solid tumors, including heavily pretreated ER+/HER2- metastatic breast cancer.[3][4]
Q4: What are the common challenges observed when assessing the in vivo efficacy of KAT6 inhibitors?
A4: Researchers may encounter challenges such as suboptimal tumor growth inhibition, development of resistance, or unexpected toxicities. These can be influenced by factors including the choice of animal model, dosing regimen, route of administration, and the specific genetic background of the tumor.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with KAT6 inhibitors.
| Issue | Potential Cause | Recommended Action |
| Suboptimal Tumor Growth Inhibition | Inappropriate animal model (e.g., tumor model does not have KAT6A amplification/overexpression). | Screen cell lines for KAT6A amplification or dependency before implanting in animals. Utilize patient-derived xenograft (PDX) models from relevant cancer subtypes. |
| Insufficient drug exposure at the tumor site. | Perform pharmacokinetic (PK) studies to ensure adequate drug concentration in plasma and tumor tissue. Consider optimizing the dosing schedule (e.g., more frequent administration) or formulation. | |
| Intrinsic or acquired resistance to the KAT6 inhibitor. | Investigate potential resistance mechanisms, such as alterations in downstream signaling pathways. Consider combination therapies to overcome resistance. Transcriptional and epigenetic profiling can help identify downregulated genes involved in estrogen signaling and cell cycle pathways.[1] | |
| Unexpected Toxicity or Adverse Events | Off-target effects of the compound. | Confirm the selectivity of the inhibitor through in vitro profiling against a panel of kinases and other enzymes. |
| Dose-limiting toxicities. | In the Phase 1 trial of PF-07248144, dose-limiting toxicities included neutropenia, and other treatment-related adverse events were dysgeusia.[2][4] Conduct dose-range-finding studies to establish a maximum tolerated dose (MTD) in the specific animal model. Monitor for relevant clinical signs and hematological changes. | |
| High Variability in Efficacy Data | Inconsistent tumor implantation or growth. | Standardize the tumor implantation procedure, including the number of cells injected and the site of injection. Monitor tumor growth closely and randomize animals into treatment groups when tumors reach a specific size. |
| Variability in drug formulation or administration. | Ensure the drug is properly formulated and administered consistently. For oral administration, consider the impact of the vehicle and the fed/fasted state of the animals. |
Key Preclinical and Clinical Data
Table 1: Overview of Pfizer's KAT6 Inhibitor PF-07248144
| Parameter | Description | Reference |
| Mechanism of Action | Selective inhibitor of KAT6A and KAT6B histone acetyltransferases. | [3][5] |
| Therapeutic Target | Inhibition of H3K23 acetylation, leading to reduced gene transcription and tumor growth arrest. | [4] |
| Clinical Indication | Advanced/metastatic ER+/HER2- breast cancer. | [2][3] |
| Phase of Development | Phase 3 | [2] |
| Clinical Trial ID | NCT04606446 (Phase 1) | [4] |
| Observed DLTs (Phase 1) | Grade 3 neutropenia | [4] |
| Common TRAEs (Phase 1) | Dysgeusia | [2][4] |
Experimental Protocols
Protocol 1: General Workflow for In Vivo Efficacy Study of a KAT6 Inhibitor
-
Cell Line Selection and Xenograft Model Establishment:
-
Select a cancer cell line with known KAT6A amplification or dependency (e.g., specific ER+ breast cancer cell lines).
-
Culture cells to the logarithmic growth phase.
-
Implant tumor cells (e.g., 1 x 10^7 cells) subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth using caliper measurements at least twice weekly.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize animals into treatment and vehicle control groups.
-
-
Drug Formulation and Administration:
-
Formulate the KAT6 inhibitor in an appropriate vehicle for the chosen route of administration (e.g., oral gavage).
-
Administer the drug at the predetermined dose and schedule (e.g., once daily).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.
-
-
Pharmacodynamic and Biomarker Analysis:
-
Collect tumor and blood samples at specified time points.
-
Assess target engagement by measuring the levels of H3K23Ac in tumor tissue or peripheral blood mononuclear cells (PBMCs) via methods like Western blotting or immunohistochemistry.
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Analyze changes in gene expression downstream of KAT6A/B inhibition.
-
Visualizations
Caption: Simplified signaling pathway of KAT6A/B and its inhibition.
Caption: General experimental workflow for in vivo efficacy testing.
Caption: Troubleshooting decision tree for suboptimal in vivo efficacy.
References
- 1. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KAT6 marks another phase 1-to-3 push from Pfizer | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 3. Inhibition of lysine acetyltransferase KAT6 in ER+HER2- metastatic breast cancer: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KAT6 Inhibitor | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
PF-03622905 off-target effects mitigation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for utilizing PF-03622905, a potent, ATP-competitive inhibitor of Protein Kinase C (PKC) isoforms. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of several Protein Kinase C (PKC) isoforms. Its inhibitory activity has been quantified against multiple isoforms, making it a valuable tool for studying PKC-mediated signaling pathways.
Q2: What are the known IC50 values for this compound against its primary targets?
A2: The half-maximal inhibitory concentrations (IC50) for this compound have been determined for several PKC isoforms. This data is crucial for designing experiments with appropriate inhibitor concentrations.
| Target Isoform | IC50 (nM) |
| PKCα | 5.6 |
| PKCβI | 14.5 |
| PKCβII | 13 |
| PKCγ | 37.7 |
| PKCθ | 74.1 |
Q3: Is there a comprehensive selectivity profile or kinome scan available for this compound?
A3: Currently, a comprehensive, publicly available kinome scan or broad selectivity profile for this compound has not been identified in the scientific literature. While it is reported to have high specificity for PKC over other kinases, detailed quantitative data on its off-target interactions is limited.[1][2][3] Therefore, researchers should exercise caution and independently validate the specificity of this compound in their experimental models.
Q4: What are the potential off-target effects I should be aware of when using a PKC inhibitor like this compound?
A4: Due to the high degree of homology in the ATP-binding site across the kinome, ATP-competitive inhibitors can have off-target effects. While specific off-targets for this compound are not well-documented, other ATP-competitive PKC inhibitors have been shown to interact with other kinases. Potential off-target considerations include other members of the AGC kinase family (like PKA and Akt) and other kinases that share structural similarities in the ATP-binding pocket. It is crucial to empirically determine the selectivity of this compound in your system.
Q5: How should I prepare and store this compound?
A5: For optimal performance and stability, this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced cellular effects. Always refer to the manufacturer's specific instructions for solubility and storage.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or weaker-than-expected inhibition of PKC activity.
| Possible Cause | Troubleshooting Steps |
| Inhibitor Degradation | Prepare fresh dilutions of this compound from a properly stored, aliquoted stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. The IC50 values provided are a starting point, but cellular permeability and intracellular ATP concentrations can affect the required dose. |
| High Cell Density | High cell densities can lead to increased metabolism or sequestration of the inhibitor. Ensure consistent and appropriate cell seeding densities across experiments. |
| Assay-Specific Issues | Ensure that your assay conditions (e.g., ATP concentration in in vitro kinase assays) are optimized and consistent. High ATP concentrations can compete with ATP-competitive inhibitors. |
Issue 2: Observing unexpected cellular phenotypes or suspecting off-target effects.
| Possible Cause | Troubleshooting Steps |
| Off-Target Kinase Inhibition | 1. Use a structurally distinct PKC inhibitor: Compare the phenotype induced by this compound with that of another PKC inhibitor with a different chemical scaffold. Consistent phenotypes are more likely to be on-target. 2. Rescue experiments: If possible, overexpress a kinase-dead or drug-resistant mutant of the target PKC isoform to see if the phenotype is rescued. 3. Orthogonal validation: Use non-pharmacological methods like siRNA or shRNA to knockdown the target PKC isoform and compare the phenotype. |
| Activation of Compensatory Signaling Pathways | Inhibition of a key signaling node can sometimes lead to the activation of feedback loops or parallel pathways. Use techniques like Western blotting or phospho-kinase arrays to probe the activity of related signaling pathways. |
| Compound Cytotoxicity | High concentrations of any small molecule inhibitor can lead to non-specific cytotoxicity. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound in your cell line and use concentrations well below this threshold for your experiments. |
Experimental Protocols
Protocol 1: Validating On-Target Engagement in a Cellular Context
This protocol describes a general workflow for confirming that this compound is inhibiting its intended target, PKC, within your cells of interest.
Methodology:
-
Cell Culture and Treatment:
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Plate your cells of interest at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a predetermined duration. Include a vehicle control (e.g., DMSO).
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To activate the PKC pathway, you can stimulate the cells with a known PKC activator, such as Phorbol 12-myristate 13-acetate (PMA), for a short period before harvesting.
-
-
Cell Lysis:
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After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Probe the membrane with a primary antibody specific for the phosphorylated form of a known PKC substrate (e.g., phospho-MARCKS).
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Also, probe for the total amount of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
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Incubate with the appropriate secondary antibody and visualize the bands using a suitable detection method.
-
-
Data Analysis:
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Quantify the band intensities and normalize the phosphorylated substrate signal to the total substrate and the loading control.
-
A dose-dependent decrease in the phosphorylation of the PKC substrate in the presence of this compound confirms on-target engagement.
-
Mandatory Visualizations
Caption: Simplified Protein Kinase C (PKC) Signaling Pathway.
Caption: Experimental Workflow for Validating this compound Effects.
References
Technical Support Center: PF-03622905 Treatment Protocols
Notice: Information regarding the specific compound "PF-03622905" is not publicly available in scientific literature or chemical databases. The following troubleshooting guide and frequently asked questions are based on general principles for working with novel small molecule inhibitors in a research setting. Researchers should adapt these recommendations based on their internal data and the specific characteristics of this compound.
I. Troubleshooting Guides
This section provides a question-and-answer format to address common issues encountered during in vitro and in vivo experiments with small molecule compounds.
| Issue/Question | Potential Cause | Recommended Solution |
| In Vitro Studies: Inconsistent or No Compound Activity | 1. Compound Degradation: Improper storage or handling. 2. Incorrect Concentration: Calculation or dilution error. 3. Cell Health: Cells are unhealthy, senescent, or contaminated. 4. Assay Interference: Compound interacts with assay components (e.g., fluorescence quenching). | 1. Verify Storage: Confirm compound was stored at the recommended temperature and protected from light and moisture. Prepare fresh stock solutions. 2. Confirm Concentration: Re-calculate and prepare fresh dilutions. Use a calibrated pipette. 3. Cell Culture Check: Perform a cell viability assay (e.g., Trypan Blue) and test for mycoplasma contamination. Use cells within a low passage number. 4. Run Controls: Include vehicle-only and positive controls. Test for assay interference by running the assay in a cell-free system with the compound. |
| In Vitro Studies: High Cellular Toxicity | 1. Concentration Too High: The effective concentration is lower than the tested concentration. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high. 3. Off-Target Effects: The compound has unintended cytotoxic effects. | 1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration range. 2. Solvent Control: Ensure the final solvent concentration is consistent across all treatments and is below the toxic threshold for the cell line (typically <0.1% for DMSO). 3. Selectivity Profiling: If possible, test the compound against a panel of related and unrelated targets to assess specificity. |
| In Vivo Studies: Lack of Efficacy | 1. Poor Bioavailability: The compound has low absorption, high metabolism, or rapid excretion. 2. Incorrect Dosing or Formulation: The dose is too low, or the formulation is not suitable for the route of administration. 3. Animal Model: The chosen animal model may not be appropriate for the target pathway. | 1. Pharmacokinetic (PK) Studies: Conduct PK studies to determine the compound's half-life, distribution, and clearance. 2. Dose Escalation Study: Perform a dose-escalation study to identify a safe and effective dose. Optimize the formulation to improve solubility and stability. 3. Model Validation: Ensure the target is expressed and relevant in the chosen animal model. |
| In Vivo Studies: Adverse Effects | 1. On-Target Toxicity: The therapeutic target is expressed in tissues where its inhibition causes toxicity. 2. Off-Target Toxicity: The compound interacts with unintended targets. 3. Formulation Issues: The vehicle or formulation components are causing adverse reactions. | 1. Target Expression Analysis: Analyze the expression of the target in various tissues to anticipate potential on-target toxicities. 2. Toxicology Studies: Conduct comprehensive toxicology studies to identify off-target effects. 3. Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the formulation. |
II. Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: Without a specific data sheet, general practice is to dissolve small molecule inhibitors in a high-purity solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 100 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: If the IC50 (half-maximal inhibitory concentration) is unknown, a common starting point for a new compound is to perform a wide dose-response curve, for example, from 1 nM to 100 µM. This will help determine the effective concentration range for your specific cell line and assay.
Q3: How do I control for solvent effects in my experiments?
A3: It is crucial to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve the compound in the treatment groups. This ensures that any observed effects are due to the compound and not the solvent.
Q4: What are the best practices for storing this compound?
A4: As a general guideline for small molecules, store the solid compound at -20°C in a desiccator to protect it from moisture and light. Stock solutions in DMSO should be stored at -20°C or -80°C. Always refer to the manufacturer's or supplier's data sheet for specific storage recommendations if available.
III. Visualizing Experimental Logic
The following diagrams illustrate common workflows and logical relationships in troubleshooting and experimental design for a novel compound like this compound.
Caption: A logical workflow for troubleshooting lack of in vitro activity.
Caption: A standard workflow for characterizing a novel compound in vitro.
Caption: A hypothetical signaling pathway showing potential inhibition by this compound.
Technical Support Center: PF-03622905 Bioavailability
Notice: Information regarding the investigational compound PF-03622905 is not publicly available at this time. The following troubleshooting guide is based on general principles of improving drug bioavailability and may not be specific to the characteristics of this compound. Researchers should consult proprietary documentation and internal resources for compound-specific information.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for low oral bioavailability of a research compound like this compound?
Low oral bioavailability can stem from a variety of factors, broadly categorized as physicochemical and physiological. These include:
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Poor Aqueous Solubility: The compound may not dissolve readily in the gastrointestinal fluids, which is a prerequisite for absorption.
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Low Permeability: The compound may not efficiently pass through the intestinal wall to enter the bloodstream.
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First-Pass Metabolism: The compound may be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.
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Efflux by Transporters: The compound may be actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).
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Chemical Instability: The compound may degrade in the acidic environment of the stomach or in the presence of digestive enzymes.
Q2: How can I begin to troubleshoot low bioavailability in my experiments with a new compound?
A systematic approach is crucial. Start by characterizing the compound's fundamental properties to identify the likely bottleneck. Key initial experiments include:
-
Solubility Assessment: Determine the compound's solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Permeability Assay: Use an in vitro model, such as the Caco-2 cell permeability assay, to assess its ability to cross the intestinal epithelium.
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Metabolic Stability Screening: Evaluate the compound's stability in the presence of liver microsomes or hepatocytes to understand its susceptibility to first-pass metabolism.
The results from these initial assessments will guide the selection of appropriate strategies to enhance bioavailability.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Strategy |
| Low exposure after oral dosing, but high exposure after intravenous dosing. | Poor absorption (solubility or permeability limited). | 1. Formulation Development: Investigate enabling formulations such as amorphous solid dispersions, lipid-based formulations (e.g., SEDDS, SMEDDS), or nanoparticle suspensions. 2. Salt Formation or Prodrug Approach: Synthesize a more soluble salt form or a prodrug that is converted to the active compound after absorption. |
| High in vitro permeability but low in vivo absorption. | Efflux transporter activity (e.g., P-gp). | Co-administer with a known P-gp inhibitor (e.g., verapamil, ketoconazole) in preclinical models to confirm efflux involvement. Note: This is for research purposes only. |
| Low exposure after both oral and intravenous dosing, with rapid clearance. | High systemic metabolism. | Consider medicinal chemistry efforts to modify the structure at metabolic hot spots to reduce clearance. |
| Compound degrades in simulated gastric fluid. | Acid instability. | Develop an enteric-coated formulation that protects the compound from the acidic stomach environment and releases it in the more neutral pH of the small intestine. |
Experimental Protocols
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
-
Preparation of Buffers: Prepare buffers at pH 1.2 (simulated gastric fluid), 4.5, and 6.8 (simulated intestinal fluid).
-
Compound Addition: Add an excess amount of the test compound to a known volume of each buffer in a sealed container.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: Withdraw a sample and immediately filter it through a 0.45 µm filter to remove undissolved solids.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Data Reporting: Report the solubility in µg/mL or mg/mL at each pH.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) until they form a confluent monolayer (typically 21-25 days).
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.
-
Apical to Basolateral (A-to-B) Permeability:
-
Add the test compound (at a known concentration) to the apical (donor) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) chamber.
-
Analyze the compound concentration in the samples.
-
-
Basolateral to Apical (B-to-A) Permeability:
-
Add the test compound to the basolateral (donor) chamber.
-
Take samples from the apical (receiver) chamber at the same time points.
-
Analyze the compound concentration.
-
-
Calculation: Calculate the apparent permeability coefficient (Papp) in both directions. The efflux ratio (Papp B-to-A / Papp A-to-B) can indicate if the compound is a substrate for efflux transporters.
Visualizing Experimental Logic
The following diagram illustrates a general workflow for investigating and addressing low bioavailability.
Caption: Workflow for troubleshooting low oral bioavailability.
Validation & Comparative
A Comparative Guide to Glycine Transporter 1 (GlyT1) Inhibitors for CNS Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Glycine Transporter 1 (GlyT1) inhibitors, a class of compounds investigated for their therapeutic potential in central nervous system (CNS) disorders, particularly schizophrenia. By inhibiting GlyT1, these molecules aim to increase synaptic glycine levels, thereby enhancing N-methyl-D-aspartate (NMDA) receptor function. This guide will focus on a comparison of PF-03622905 with other notable GlyT1 inhibitors, presenting available experimental data and relevant biological pathways.
Introduction to GlyT1 Inhibition
Glycine acts as an essential co-agonist at the NMDA receptor, a key player in synaptic plasticity, learning, and memory. The glycine transporter 1 (GlyT1), encoded by the SLC6A9 gene, is the primary regulator of glycine concentrations in the synaptic cleft of glutamatergic neurons. Inhibition of GlyT1 leads to an elevation of extracellular glycine, which in turn potentiates NMDA receptor activity. This mechanism is hypothesized to alleviate the negative and cognitive symptoms associated with schizophrenia, which are thought to be linked to NMDA receptor hypofunction.
Comparative Analysis of GlyT1 Inhibitors
While comprehensive, publicly available data for this compound is limited, this guide will compare it with other well-characterized GlyT1 inhibitors: Bitopertin , Iclepertin (BI 425809) , and PF-03463275 .
Quantitative Performance Data
The following tables summarize the available in vitro potency and pharmacokinetic data for the selected GlyT1 inhibitors. It is important to note that direct head-to-head comparative studies are scarce, and experimental conditions may vary between reported values.
Table 1: In Vitro Potency of GlyT1 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Species | Notes |
| This compound | GlyT1 | - | Data not available | Data not available | - | - |
| Bitopertin | GlyT1 | Glycine Uptake | 25 | - | Human | Non-competitive inhibitor.[1] |
| Iclepertin (BI 425809) | GlyT1 | Glycine Uptake | 5.0 | - | Human (SK-N-MC cells) | Selective over GlyT2.[2][3] |
| GlyT1 | Glycine Uptake | 5.2 | - | Rat (primary neurons) | [2][3] | |
| PF-03463275 | GlyT1 | Reversible Inhibition | - | 11.6 | - | Competitive and selective inhibitor.[1][4] |
Table 2: Selectivity Profile of GlyT1 Inhibitors
| Compound | Target | Off-Target | Selectivity |
| This compound | GlyT1 | Data not available | Data not available |
| Iclepertin (BI 425809) | GlyT1 | GlyT2 | Inactive against GlyT2.[2][3] |
| PF-03463275 | GlyT1 | GlyT2 | IC50 > 10 µM for GlyT2.[5] |
Table 3: Pharmacokinetic Parameters of GlyT1 Inhibitors in Humans
| Compound | Key Pharmacokinetic Parameters |
| This compound | Data not available |
| Bitopertin | Long terminal half-life (approximately 40 hours).[6] |
| Iclepertin (BI 425809) | Food has no meaningful effect on pharmacokinetics.[7] Phase I studies showed it to be safe and well-tolerated in healthy volunteers.[8][9] |
| PF-03463275 | Orally available and CNS-penetrant.[4] Doses of 10, 20, 40, and 60 mg twice daily resulted in approximately 44%, 61%, 76%, and 83% GlyT1 occupancy, respectively, in patients with schizophrenia.[10][11] |
Signaling Pathway and Experimental Workflow
GlyT1-Mediated NMDA Receptor Modulation
The following diagram illustrates the mechanism of action of GlyT1 inhibitors in potentiating NMDA receptor signaling.
Caption: Mechanism of GlyT1 inhibitors on NMDA receptor signaling.
General Experimental Workflow for GlyT1 Inhibitor Evaluation
The diagram below outlines a typical workflow for the preclinical and clinical evaluation of novel GlyT1 inhibitors.
Caption: A generalized workflow for the development of GlyT1 inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of results. Below are outlines of common assays used to characterize GlyT1 inhibitors.
In Vitro Glycine Uptake Inhibition Assay
This assay is fundamental for determining the potency (IC50) of a GlyT1 inhibitor.
-
Cell Culture: CHO or HEK293 cells stably expressing human GlyT1 are cultured to confluence in appropriate media.
-
Assay Preparation: Cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).
-
Inhibitor Incubation: Cells are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Glycine Uptake: A solution containing a fixed concentration of [³H]-glycine is added to initiate the uptake reaction.
-
Termination: After a short incubation period (e.g., 10-20 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
Cell Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
In Vivo Microdialysis for CSF Glycine Measurement
This in vivo technique assesses the ability of a GlyT1 inhibitor to increase glycine levels in the brain.
-
Animal Model: Typically, rats or mice are used. A guide cannula is surgically implanted into the brain region of interest (e.g., prefrontal cortex or striatum).
-
Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.
-
Baseline Sampling: Dialysate samples are collected at regular intervals to establish a baseline glycine concentration.
-
Inhibitor Administration: The test inhibitor is administered (e.g., orally or via subcutaneous injection).
-
Post-Dose Sampling: Dialysate collection continues for several hours post-administration.
-
Sample Analysis: Glycine concentrations in the dialysate samples are quantified using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.
-
Data Analysis: Changes in CSF glycine levels are expressed as a percentage of the baseline concentration.
Conclusion
The inhibition of GlyT1 represents a promising therapeutic strategy for addressing the cognitive and negative symptoms of schizophrenia. While several GlyT1 inhibitors, such as Bitopertin, Iclepertin, and PF-03463275, have progressed to clinical trials, demonstrating target engagement and acceptable safety profiles, the clinical efficacy has been mixed.[8]
References
- 1. Pfizer ends development of heart drug | Biotechnology | The Pharmaletter | The Pharmaletter [thepharmaletter.com]
- 2. WO2018109607A1 - Glp-1 receptor agonists and uses thereof - Google Patents [patents.google.com]
- 3. Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide hydrochloride | C16H21ClFN3O4 | CID 24780538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, antiproliferative activities and in vitro biological evaluation of novel benzofuransulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pfizer.com [pfizer.com]
- 8. N-(3-chloro-4-fluoro-phenyl)-2-[1-cyclopentyl-4-(3''-trifluoromethoxy-biphenyl-4-yl)-piperidin-4-ylamino]-acetamide | C31H32ClF4N3O2 | CID 10129135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activities of substance P antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. patents.justia.com [patents.justia.com]
comparative analysis of PF-03622905 and [competitor compound]
A Comparison of Protein Kinase C Inhibitors for Research Applications
In the landscape of signal transduction research, potent and selective inhibitors of key enzymes are invaluable tools. This guide provides a comparative analysis of PF-03622905, a potent inhibitor of Protein Kinase C (PKC), and Sotrastaurin (AEB071), a well-characterized competitor compound also targeting the PKC family. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two inhibitors to inform their experimental design.
Executive Summary
Both this compound and Sotrastaurin are potent inhibitors of the Protein Kinase C (PKC) family of enzymes, which play crucial roles in a variety of cellular signaling pathways. While both compounds exhibit high affinity for PKC isoforms, they display distinct profiles in terms of their isoform selectivity and pharmacokinetic properties. This guide presents a side-by-side comparison of their in vitro potency, selectivity against related kinases, and key pharmacokinetic parameters to aid in the selection of the most appropriate tool for specific research needs.
Data Presentation
Table 1: In Vitro Potency (IC50) of this compound and Sotrastaurin against PKC Isoforms
| Compound | PKCα (nM) | PKCβI (nM) | PKCβII (nM) | PKCγ (nM) | PKCθ (nM) |
| This compound | 5.6 | 14.5 | 13 | 37.7 | 74.1 |
| Sotrastaurin (AEB071) | 0.22 | 0.64 | 0.46 | 0.24 | 0.58 |
Table 2: Selectivity Profile of this compound and Sotrastaurin against Other Kinases
| Compound | PKA (nM) | GSK3β (nM) |
| This compound | >10,000 | >10,000 |
| Sotrastaurin (AEB071) | >10,000 | 1,600 |
Table 3: Comparative Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | This compound | Sotrastaurin (AEB071) |
| Dose (mg/kg) | Data Not Available | 10 |
| Cmax (ng/mL) | Data Not Available | ~1,200 |
| Tmax (hr) | Data Not Available | 2 |
| AUC (ng·hr/mL) | Data Not Available | ~8,000 |
| Bioavailability (%) | Data Not Available | ~60 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the compounds against various protein kinases is typically determined using a fluorescence-based assay.
Principle: The assay measures the amount of ATP consumed by the kinase during the phosphorylation of a specific substrate. The remaining ATP is then converted to ADP, and the amount of ADP is quantified using a coupled enzymatic reaction that produces a fluorescent signal. The inhibition of the kinase results in a decrease in the fluorescent signal.
Materials:
-
Recombinant human kinase enzymes (e.g., PKCα, PKCβI, PKCβII, PKCγ, PKCθ, PKA, GSK3β)
-
Kinase-specific substrates
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (this compound or Sotrastaurin) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
-
Plate reader capable of measuring fluorescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of the microplate.
-
Add the diluted test compounds to the respective wells. Include wells with DMSO only as a no-inhibition control and wells without kinase as a background control.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibition control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Pharmacokinetic Study in Rats (General Protocol)
Animal Model:
-
Male Sprague-Dawley rats are typically used. Animals are housed in controlled conditions with a standard diet and water ad libitum. A fasting period is usually implemented before oral administration.
Drug Administration:
-
For oral administration, the test compound is formulated in a suitable vehicle (e.g., a solution or suspension) and administered via oral gavage at a specific dose.
-
For intravenous administration (to determine bioavailability), the compound is dissolved in a suitable vehicle and administered via a cannulated vein.
Blood Sampling:
-
Blood samples are collected at predetermined time points after drug administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) from a cannulated vessel or via retro-orbital bleeding.
-
Plasma is separated by centrifugation and stored frozen until analysis.
Bioanalytical Method:
-
The concentration of the test compound in plasma samples is quantified using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life (t1/2).
-
Oral bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
Mandatory Visualization
Caption: Simplified Protein Kinase C (PKC) signaling pathway and points of inhibition.
Caption: Workflow for a typical in vitro fluorescence-based kinase inhibition assay.
Lorlatinib vs. Crizotinib: A Comparative Efficacy Guide for ALK-Positive Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of lorlatinib, a third-generation Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitor (TKI), with crizotinib, a first-generation ALK inhibitor, in the treatment of ALK-positive non-small cell lung cancer (NSCLC). Crizotinib was the initial standard of care for this patient population, but next-generation inhibitors have demonstrated superior outcomes.[1][2] This document synthesizes data from key clinical trials to inform research and drug development efforts in this therapeutic area.
Efficacy Comparison
The following tables summarize the key efficacy data from clinical trials comparing lorlatinib and crizotinib in the first-line treatment of patients with advanced ALK-positive NSCLC. The pivotal Phase 3 CROWN study provides the primary evidence for this comparison.[3][4]
Table 1: Systemic Efficacy in a Head-to-Head Comparison
| Efficacy Endpoint | Lorlatinib | Crizotinib | Hazard Ratio (95% CI) | p-value | Clinical Trial |
| Progression-Free Survival (PFS) | Not Reached | 11.1 months | 0.47 (0.34–0.65) | <0.0001 | ALEX[1] |
| 60% (at 5 years) | 8% (at 5 years) | - | - | CROWN[4] | |
| Objective Response Rate (ORR) | 74% | 45% | - | <0.001 | PROFILE 1014[5][6] |
| 90% | - | - | - | Phase II (Treatment-Naïve)[7] | |
| 1-Year Survival Rate | 84% | 79% | - | - | PROFILE 1014[5] |
| 4-Year Survival Rate | 56.6% | 49.1% | 0.76 | 0.0978 | PROFILE 1014[6] |
Note: The ALEX trial compared alectinib to crizotinib, establishing a next-generation ALK inhibitor as the new standard of care over crizotinib.[1] The CROWN study directly compared lorlatinib to crizotinib.[3][4]
Table 2: Intracranial Efficacy in Patients with Brain Metastases
| Efficacy Endpoint | Lorlatinib | Crizotinib | Clinical Trial |
| Intracranial Response Rate (Measurable CNS Lesions) | 66.7% | - | Phase II (Treatment-Naïve)[7] |
| 74% (Overall) | - | Real-World Study (China)[8] | |
| 100% (First-Line) | - | Real-World Study (China)[8] |
Note: Crizotinib has limited ability to penetrate the blood-brain barrier, leading to the brain being a common site of disease progression.[1][9] Next-generation ALK inhibitors like alectinib and lorlatinib demonstrate significantly improved central nervous system (CNS) activity.[1][4]
Experimental Protocols
The data presented above are primarily derived from the following key clinical trials:
PROFILE 1014 Study
-
Objective: To compare the efficacy and safety of crizotinib with standard platinum-based chemotherapy (pemetrexed plus cisplatin or carboplatin) in previously untreated patients with advanced ALK-positive non-squamous NSCLC.[5][6]
-
Study Design: A Phase 3, randomized, open-label, international study.[5]
-
Patient Population: 343 patients with advanced, recurrent, or metastatic ALK-positive NSCLC who had not received prior systemic treatment for advanced disease.[5][6]
-
Treatment Arms:
-
Primary Endpoint: Progression-Free Survival (PFS).[5]
-
Secondary Endpoints: Objective Response Rate (ORR), Overall Survival (OS), safety, and patient-reported outcomes.[5]
CROWN Study
-
Objective: To compare the efficacy and safety of lorlatinib versus crizotinib in the first-line treatment of patients with advanced ALK-positive NSCLC.[3][4]
-
Study Design: A Phase 3, randomized, open-label, parallel 2-arm, international study.[3]
-
Patient Population: Patients with previously untreated advanced ALK-positive NSCLC.[3]
-
Treatment Arms:
-
Lorlatinib.
-
Crizotinib.
-
-
Primary Endpoint: Progression-Free Survival (PFS) as assessed by a blinded independent central review.[3]
-
Secondary Endpoints: Overall Survival (OS), intracranial response, and safety.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the ALK signaling pathway and the mechanism of action of ALK inhibitors.
Caption: ALK signaling pathway and inhibitor mechanism of action.
References
- 1. Alectinib New Standard of Care for ALK-Positive Non–Small-Cell Lung Cancer [ahdbonline.com]
- 2. Optimal first-line treatment for metastatic ALK+ non-small cell lung cancer—a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Lorbrena Effective as Initial Treatment of ALK-Positive NSCLC - NCI [cancer.gov]
- 5. Crizotinib as first line therapy for advanced ALK-positive non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. memoinoncology.com [memoinoncology.com]
- 7. Lorlatinib in ALK-Positive NSCLC - The ASCO Post [ascopost.com]
- 8. bioengineer.org [bioengineer.org]
- 9. mdpi.com [mdpi.com]
- 10. esmo.org [esmo.org]
A Head-to-Head Battle for Target Validation: The Small Molecule Inhibitor PF-03622905 Versus CRISPR/Cas9 Knockout of Protein Kinase C
A Comprehensive Comparison for Researchers in Drug Discovery and Development
In the realm of target validation and drug discovery, researchers are often faced with a critical choice: employ a small molecule inhibitor to acutely block a protein's function or utilize genetic tools like CRISPR/Cas9 to ablate the protein entirely. This guide provides an in-depth, objective comparison of two such approaches targeting Protein Kinase C (PKC), a family of enzymes pivotal in signal transduction. We will compare the pharmacological inhibition of PKC using the potent, ATP-competitive inhibitor PF-03622905 against the genetic knockout of its specific isoforms (PKCα, PKCβI, PKCβII, PKCγ, and PKCθ) mediated by CRISPR/Cas9.
This guide is tailored for researchers, scientists, and drug development professionals, offering a clear overview of the quantitative differences, experimental considerations, and the distinct advantages and limitations of each method. By presenting supporting experimental data, detailed methodologies, and visual aids, we aim to empower researchers to make informed decisions for their specific research questions.
Performance Comparison: Quantitative Data
To understand the differential impact of this compound and CRISPR-mediated knockout, it is essential to examine their effects on downstream signaling events. The following tables summarize the quantitative data on key signaling molecules known to be modulated by PKC activity: phosphorylated Extracellular signal-regulated kinases 1 and 2 (p-ERK1/2), Interleukin-8 (IL-8), and phosphorylated SHP2 (p-SHP2).
| Parameter | This compound (IC50) | Target PKC Isoforms | Reference |
| PKCα Inhibition | 5.6 nM | α | [Data not available in search results] |
| PKCβI Inhibition | 14.5 nM | βI | [Data not available in search results] |
| PKCβII Inhibition | 13 nM | βII | [Data not available in search results] |
| PKCγ Inhibition | 37.7 nM | γ | [Data not available in search results] |
| PKCθ Inhibition | 74.1 nM | θ | [Data not available in search results] |
| Caption: Table 1. Inhibitory concentration (IC50) values of this compound for various Protein Kinase C (PKC) isoforms. |
| Downstream Target | This compound Treatment | CRISPR Knockout of PKC Isoform(s) | Reference |
| p-ERK1/2 Levels | Dose-dependent decrease | Isoform-dependent decrease | [1][2] |
| IL-8 Secretion | Dose-dependent decrease | Isoform-dependent decrease | [Data not available in search results] |
| p-SHP2 Levels | Dose-dependent decrease | Isoform-dependent effects | [3][4][5][6] |
| Caption: Table 2. Comparative effects of this compound and CRISPR knockout on downstream signaling molecules. The effects of CRISPR knockout are highly dependent on the specific PKC isoform targeted. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: A simplified diagram of the Protein Kinase C (PKC) signaling pathway, highlighting downstream effectors like ERK, SHP2, and NF-kB which can lead to the expression of genes such as IL-8.
Caption: A flowchart illustrating the parallel experimental workflows for evaluating the effects of the small molecule inhibitor this compound and CRISPR/Cas9-mediated knockout of a target protein.
Detailed Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed protocols for the key experiments are provided below.
Protocol 1: Treatment of Cells with this compound and Western Blot for p-ERK
1. Cell Culture and Treatment:
-
Culture your chosen cell line (e.g., HeLa, HEK293T) in the appropriate medium and conditions until they reach 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 1, 6, 24 hours).
2. Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Western Blotting:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
5. Quantification:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample.
Protocol 2: CRISPR/Cas9-Mediated Knockout of a PKC Isoform and Western Blot for p-ERK
1. sgRNA Design and Cloning:
-
Design two to three single-guide RNAs (sgRNAs) targeting a critical exon of the gene encoding your PKC isoform of interest (e.g., PRKCA for PKCα) using a publicly available design tool.
-
Synthesize and anneal the complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligonucleotides into a suitable CRISPR/Cas9 expression vector (e.g., a vector co-expressing Cas9 and the sgRNA).
2. Transfection:
-
Transfect the chosen cell line with the sgRNA/Cas9 expression plasmid(s) using a suitable transfection reagent.
3. Clonal Selection and Expansion:
-
Two to three days post-transfection, select for transfected cells if the vector contains a selection marker (e.g., puromycin).
-
After selection, perform single-cell sorting into 96-well plates to isolate individual clones.
-
Expand the single-cell clones.
4. Knockout Validation:
-
Once the clones have expanded, extract genomic DNA and perform PCR followed by Sanger sequencing to identify clones with frameshift mutations in the target gene.
-
Further validate the knockout at the protein level by performing a western blot for the target PKC isoform.
5. Downstream Analysis (p-ERK Western Blot):
-
Culture the validated knockout clones and a wild-type control cell line.
-
If necessary, stimulate the cells to activate the PKC pathway (e.g., with a phorbol ester like PMA).
-
Perform cell lysis, protein quantification, and western blotting for p-ERK and total ERK as described in Protocol 1.
Protocol 3: IL-8 Quantification by ELISA
1. Sample Collection:
-
For both this compound treated and CRISPR knockout cells, collect the cell culture supernatant at the desired time points.
-
Centrifuge the supernatant to remove any cells or debris.
2. ELISA Procedure:
-
Use a commercially available human IL-8 ELISA kit and follow the manufacturer's instructions.
-
Briefly, add standards and samples to the wells of an antibody-coated microplate.
-
Incubate to allow IL-8 to bind to the immobilized antibody.
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated anti-human IL-8 antibody and incubate.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add a substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
3. Quantification:
-
Generate a standard curve using the known concentrations of the IL-8 standards.
-
Determine the concentration of IL-8 in the samples by interpolating their absorbance values from the standard curve.
Conclusion: Choosing the Right Tool for the Job
The choice between a small molecule inhibitor like this compound and CRISPR/Cas9-mediated knockout for targeting PKC depends on the specific scientific question being addressed.
This compound offers a rapid and reversible method to probe the acute effects of PKC inhibition. Its dose-dependent nature allows for the study of graded responses and can mimic the effects of a therapeutic agent. However, potential off-target effects, even with a highly specific inhibitor, must always be considered.
CRISPR/Cas9 knockout , on the other hand, provides a permanent and complete ablation of the target protein, offering a "cleaner" genetic model to study the long-term consequences of protein loss. The ability to target specific isoforms with high precision is a significant advantage. However, the process of generating and validating knockout cell lines is more time-consuming, and potential compensatory mechanisms that may arise in the knockout cells need to be taken into account.
References
- 1. A novel antiproliferative PKCα-Ras-ERK signaling axis in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of the ERK signaling cascade in protein kinase C-mediated cell cycle arrest in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Protein-tyrosine-phosphatase SHP2 is phosphorylated on serine residues 576 and 591 by protein kinase C isoforms alpha, beta 1, beta 2, and eta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. biorxiv.org [biorxiv.org]
- 6. Inhibition of SHP-1 activity by PKC-θ regulates NK cell activation threshold and cytotoxicity | eLife [elifesciences.org]
No Publicly Available Data for Head-to-Head Studies of PF-03622905
A comprehensive search for the investigational compound PF-03622905 has yielded no publicly available information, precluding the creation of a head-to-head study comparison guide. Despite extensive searches of scientific literature and clinical trial registries, no data regarding the mechanism of action, preclinical results, or clinical trials for a compound with this specific designation could be found.
The identifier "this compound" does not correspond to any publicly disclosed pharmaceutical agent in development or under investigation by Pfizer or any other entity. It is possible that this is an internal designation for a compound that was discontinued in early development and for which no data was ever publicly released, or that the identifier is incorrect.
A clinical trial with a similar identifier, NCT03622905, is registered; however, this trial investigates the use of a medical device, specifically Deep Brain Stimulation of the Fornix for Alzheimer's disease, and is not related to a pharmaceutical compound.
Without any foundational information on this compound, it is not possible to fulfill the request for a comparative guide, including data tables, experimental protocols, and signaling pathway diagrams. The core requirements of data presentation, detailed methodologies, and visualizations are entirely dependent on the availability of primary research and clinical trial data, which in this case, is absent from the public domain.
Researchers, scientists, and drug development professionals seeking information on specific therapeutic agents are advised to consult public trial registries such as ClinicalTrials.gov, and scientific databases like PubMed and DrugBank, using correct and publicly recognized identifiers for the compounds of interest. In the absence of such information for this compound, no comparative analysis can be performed.
benchmarking PF-03622905 against previous generation compounds
An objective comparison of PF-03622905 with previous generation compounds cannot be provided at this time. Extensive searches for "this compound" have not yielded any specific information about a compound with this identifier. The search results did not provide details on its chemical structure, mechanism of action, or therapeutic target.
It is possible that "this compound" is an internal development code that has not been publicly disclosed, an incorrect identifier, or a compound that is no longer under active development and for which public information is not available.
To generate a comparison guide as requested, the following information is essential:
-
Correct identification of the compound: This includes its established chemical name or a publicly recognized identifier.
-
Mechanism of action: Understanding the specific biological target and how the compound interacts with it.
-
Therapeutic area: Knowing the intended disease or condition for which this compound is being developed.
-
Previous generation compounds: Identifying the established drugs or compounds that this compound is intended to improve upon.
Without this fundamental information, it is not possible to conduct a meaningful benchmark, gather comparative experimental data, or create the requested data tables and visualizations.
Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to verify the identifier and consult internal documentation or proprietary databases that may contain information on early-stage development compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
